VPC-80051
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNHGGJTMFAQP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-80051 is a novel, first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical regulator of pre-mRNA splicing.[1][2] Developed through a sophisticated computer-aided drug discovery process, this compound specifically targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] This targeted engagement disrupts the splicing activity of hnRNP A1, leading to a significant reduction in the expression of the androgen receptor splice variant 7 (AR-V7). The downregulation of AR-V7 is a key therapeutic strategy in combating castration-resistant prostate cancer (CRPC), where AR-V7 expression is a primary driver of resistance to androgen deprivation therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Core Mechanism of Action: Targeting the hnRNP A1 Splicing Machinery
This compound functions as a direct inhibitor of hnRNP A1, an abundant nuclear protein with multifaceted roles in RNA metabolism, including the regulation of alternative splicing. In the context of castration-resistant prostate cancer, hnRNP A1 plays a pivotal role in the generation of the constitutively active AR-V7 splice variant. This variant lacks the ligand-binding domain, rendering it insensitive to conventional androgen receptor-targeted therapies.
The mechanism of this compound can be delineated as follows:
-
Direct Binding to the hnRNP A1 RNA-Binding Domain: this compound was computationally designed to bind to a specific pocket within the RNA-binding domain (RBD) of hnRNP A1.[1] This interaction is predicted to be stabilized by hydrogen bonds with the backbone of Val90.
-
Inhibition of Splicing Activity: By occupying the RBD, this compound competitively inhibits the binding of hnRNP A1 to its target pre-mRNA sequences. This interference with the protein-RNA interaction disrupts the normal splicing function of hnRNP A1.
-
Downregulation of AR-V7 Expression: The direct consequence of inhibiting hnRNP A1's splicing activity is a marked reduction in the production of the AR-V7 splice variant. This has been demonstrated at both the mRNA and protein levels in CRPC cell lines.
-
Induction of Cancer Cell Death: The reduction in AR-V7 levels correlates with a decrease in the viability of castration-resistant prostate cancer cells, suggesting that targeting the hnRNP A1/AR-V7 axis is a viable therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in 22Rv1 CRPC Cells
| Parameter | Concentration | Result | Reference |
| AR-V7 mRNA Levels | 10 µM | Reduction to 79.55% of control | Carabet et al., 2019 |
| 25 µM | Reduction to 66.20% of control | Carabet et al., 2019 | |
| Cell Viability | >10 µM | Correlated reduction observed | Carabet et al., 2019 |
Table 2: Predicted Binding Affinity of this compound to hnRNP A1 RBD
| Parameter | Value | Method | Reference |
| Glide Score | -8.2 kcal/mol | Computational Docking | Carabet et al., 2019 |
| Predicted pKi | 6.8 | Computational Docking | Carabet et al., 2019 |
Signaling Pathway
The activity of this compound is situated within a larger signaling network that governs the expression of hnRNP A1 and its downstream target, AR-V7. The oncoprotein c-Myc is a key transcriptional regulator of hnRNP A1. Therefore, targeting hnRNP A1 with this compound not only directly inhibits AR-V7 production but also has the potential to impact the broader c-Myc regulatory network.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Bio-Layer Interferometry (BLI) for Binding Affinity
Objective: To determine the direct binding of this compound to the purified UP1 domain of hnRNP A1 protein.
Materials:
-
Purified recombinant UP1 domain of hnRNP A1
-
This compound
-
Streptavidin (SA) biosensors
-
BLI instrument (e.g., Octet RED96)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black microplate
Protocol:
-
Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes prior to use.
-
Ligand Immobilization: Immobilize biotinylated UP1 domain of hnRNP A1 onto the SA biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.
-
Association: Transfer the biosensors to wells containing a serial dilution of this compound in assay buffer and record the association kinetics.
-
Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation kinetics.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the binding affinity (Kd).
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling VPC-80051: A Potent Inhibitor of hnRNP A1 Splicing Activity in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has emerged as a critical regulator of pre-mRNA alternative splicing, a process frequently dysregulated in various cancers. Its multifaceted role in promoting tumorigenesis, including its involvement in the production of aberrant splice variants of key oncogenes, has positioned it as a compelling target for therapeutic intervention. This technical guide delves into the core of VPC-80051, a first-in-class small molecule inhibitor of hnRNP A1's splicing activity. Developed through a computer-aided drug discovery approach, this compound offers a promising tool for investigating the intricacies of splicing regulation and for the development of novel anti-cancer therapies, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2]
This compound directly targets the RNA-binding domain (RBD) of hnRNP A1, thereby modulating its splicing activity.[1][2] A key downstream effect of this inhibition is the reduction of the androgen receptor splice variant 7 (AR-V7) messenger levels, a constitutively active form of the androgen receptor that drives resistance to conventional therapies in CRPC.[1] Furthermore, hnRNP A1 is transcriptionally regulated by the c-Myc oncoprotein, and in turn, influences c-Myc expression, placing this compound at a critical juncture in a complex cancer-driving signaling network. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound, providing a clear comparison of its efficacy.
Table 1: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells
| Treatment Concentration | Mean Reduction in AR-V7 mRNA Levels (%) |
| 10 µM | 20.45 |
| 25 µM | 33.80 |
Data derived from quantitative RT-PCR analysis in the 22Rv1 castration-resistant prostate cancer cell line.
Table 2: Effect of this compound on 22Rv1 Cell Viability
| Treatment Concentration | Mean Reduction in Cell Viability (%) |
| 10 µM | ~20 |
| 25 µM | ~40 |
Data reflects the reduction in viability of 22Rv1 cells upon treatment with this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research. Researchers should optimize these protocols for their specific experimental conditions.
Bio-Layer Interferometry (BLI) for Direct Binding Analysis
This protocol outlines the procedure to assess the direct binding of this compound to the purified UP1 domain of hnRNP A1.
-
Protein Purification:
-
Express the UP1 domain (residues 1-196) of human hnRNP A1 with a suitable tag (e.g., His-tag) in E. coli.
-
Lyse the bacterial cells and purify the UP1 domain using affinity chromatography (e.g., Ni-NTA resin for His-tagged protein).
-
Further purify the protein using size-exclusion chromatography to ensure high purity and proper folding.
-
Confirm protein identity and purity by SDS-PAGE and Western blotting.
-
-
BLI Assay:
-
Instrumentation: Utilize a BLI system such as the ForteBio Octet.
-
Biosensors: Use streptavidin-coated biosensors.
-
Ligand Immobilization:
-
Biotinylate the purified UP1 domain using a standard biotinylation kit.
-
Load the biotinylated UP1 domain onto the streptavidin biosensors until a stable baseline is achieved.
-
-
Analyte Association and Dissociation:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO). A concentration range of 0-100 µM is recommended.
-
Establish a baseline for the ligand-loaded biosensors in the assay buffer.
-
Transfer the biosensors to the wells containing the this compound dilutions to measure the association phase.
-
After the association phase, transfer the biosensors back to the assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Use the instrument's software to perform data analysis.
-
Reference-subtract the data using a biosensor with no immobilized protein to correct for non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding model) to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.
-
-
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Quantification
This protocol details the measurement of AR-V7 mRNA levels in 22Rv1 cells following treatment with this compound.
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Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 10 µM and 25 µM) or with a vehicle control (e.g., DMSO) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture using a SYBR Green or TaqMan-based master mix.
-
Primers (Human):
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AR-V7 Forward: 5'-CCATCTTGTCGTCTTCGGAA-3'
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AR-V7 Reverse: 5'-TGAAGGAGGTTGCACTTGGA-3'
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ACTB (β-actin) Forward: 5'-CACCATTGGCAATGAGCGGTTC-3'
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ACTB (β-actin) Reverse: 5'-AGGTCTTTGCGGATGTCCACGT-3'
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Thermal Cycling Conditions (example for SYBR Green):
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Initial Denaturation: 95°C for 3 minutes
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40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis:
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Determine the cycle threshold (Ct) values for AR-V7 and the reference gene (β-actin).
-
Calculate the relative expression of AR-V7 using the ΔΔCt method, normalizing to the vehicle-treated control.
-
-
Western Blotting for AR-V7 Protein Quantification
This protocol describes the detection and quantification of AR-V7 protein levels in 22Rv1 cells treated with this compound.
-
Cell Culture and Lysis:
-
Culture and treat 22Rv1 cells as described in the qRT-PCR protocol.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology, #68492) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the AR-V7 band intensity to the loading control and compare the levels in this compound-treated samples to the vehicle control.
-
Cell Viability Assay
This protocol details the assessment of 22Rv1 cell viability after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed 22Rv1 cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or a vehicle control.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Conclusion
This compound represents a significant advancement in the study of hnRNP A1-mediated splicing and its role in cancer. As a potent and specific inhibitor, it provides a valuable chemical probe to dissect the complex regulatory networks governed by hnRNP A1. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting hnRNP A1 splicing activity in castration-resistant prostate cancer and other malignancies characterized by splicing dysregulation. Future studies focusing on in vivo efficacy, pharmacokinetic properties, and combination therapies will be crucial in translating the promise of this compound into clinical applications.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VPC-80051 in Targeting the hnRNP A1 RBD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of VPC-80051, a small molecule inhibitor targeting the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a key regulator of pre-mRNA alternative splicing, a process frequently dysregulated in cancer.[1][2] In castration-resistant prostate cancer (CRPC), hnRNP A1 plays a critical role in the expression of the androgen receptor splice variant 7 (AR-V7), a driver of resistance to anti-androgen therapies.[2][3] The oncoprotein c-Myc directly upregulates hnRNP A1, creating a feed-forward loop that promotes tumorigenesis.[3] this compound was developed as a first-in-class small molecule inhibitor that directly targets the hnRNP A1 RNA-binding domain (RBD) to disrupt its splicing activity.
Mechanism of Action of this compound
This compound was identified through a computer-aided drug discovery approach designed to find small molecules that could interfere with the interaction between the hnRNP A1 RBD and its target RNA sequences. The binding of this compound to the hnRNP A1 RBD is predicted to occur at the RNA-binding interface, thereby competitively inhibiting the binding of hnRNP A1 to pre-mRNA. This disruption of the hnRNP A1-RNA interaction leads to a modulation of alternative splicing events. Specifically, in the context of CRPC, this compound has been shown to reduce the expression of the AR-V7 splice variant, which is a key driver of resistance to therapies targeting the androgen receptor's ligand-binding domain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: Bio-Layer Interferometry (BLI) Binding Affinity of this compound to hnRNP A1 UP1 Domain
| Compound | Concentration (µM) | Response (nm) |
| This compound | 1.56 | ~0.02 |
| 3.12 | ~0.03 | |
| 6.25 | ~0.05 | |
| 12.5 | ~0.08 | |
| 25 | ~0.12 | |
| 50 | ~0.18 | |
| Quercetin (Control) | 1.56 | ~0.01 |
| 3.12 | ~0.02 | |
| 6.25 | ~0.03 | |
| 12.5 | ~0.05 | |
| 25 | ~0.08 | |
| 50 | ~0.12 |
Data extracted from Carabet et al., 2019. The response values are approximate, based on graphical representation in the source publication.
Table 2: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells
| Treatment | Concentration (µM) | AR-V7 mRNA Levels (% of Control) |
| This compound | 10 | 79.55% |
| 25 | 66.20% | |
| Quercetin (Control) | 10 | 71.15% |
| 25 | 62.25% |
Data from Carabet et al., 2019.
Table 3: Effect of this compound on 22Rv1 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| This compound | 10 | ~85% |
| 25 | ~70% | |
| Quercetin (Control) | 10 | ~80% |
| 25 | ~65% |
Data extracted from Carabet et al., 2019. The cell viability values are approximate, based on graphical representation in the source publication.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
Bio-Layer Interferometry (BLI) for Binding Analysis
This protocol describes the method to quantify the direct binding of this compound to the purified UP1 domain of hnRNP A1.
Materials:
-
Purified, biotinylated hnRNP A1 UP1 domain (residues 1-196)
-
Streptavidin (SA) biosensors (ForteBio)
-
This compound and Quercetin (dissolved in DMSO)
-
Assay Buffer: 1x PBS, 0.01% BSA, 0.002% Tween-20
-
96-well black, flat-bottom microplate
-
Octet RED96 system (ForteBio)
Procedure:
-
Hydration: Hydrate the Streptavidin biosensors in 200 µL of Assay Buffer for at least 10 minutes in a 96-well plate.
-
Protein Immobilization: Load the biotinylated hnRNP A1 UP1 domain onto the hydrated biosensors by dipping them into wells containing 200 µL of a 10 µg/mL solution of the protein in Assay Buffer for 600 seconds.
-
Baseline: Establish a baseline by dipping the protein-loaded biosensors into wells containing 200 µL of Assay Buffer for 60 seconds.
-
Association: Transfer the biosensors to wells containing 200 µL of serial dilutions of this compound or Quercetin in Assay Buffer (final DMSO concentration should be kept constant, e.g., 1%). Measure the association for 120 seconds.
-
Dissociation: Move the biosensors back to the baseline wells (containing Assay Buffer only) and measure the dissociation for 120 seconds.
-
Data Analysis: Analyze the resulting sensorgrams using the Octet Data Analysis software. Subtract the reference sensor data (no compound) from the sample sensor data. Fit the processed data to a 1:1 binding model to determine the binding kinetics and affinity.
Western Blot for AR-V7 Protein Expression
This protocol details the procedure to assess the effect of this compound on the protein levels of the AR-V7 splice variant in the 22Rv1 cell line.
Materials:
-
22Rv1 cells
-
This compound and Quercetin
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary Antibody: Anti-AR-V7 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere. Treat the cells with this compound (10 µM and 25 µM), Quercetin (10 µM and 25 µM), or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
MTT Assay for Cell Viability
This protocol outlines the method to evaluate the effect of this compound on the viability of 22Rv1 cells.
Materials:
-
22Rv1 cells
-
This compound and Quercetin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Quercetin, or DMSO (vehicle control) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving hnRNP A1 and the experimental workflows described above.
References
The Discovery of VPC-80051: A Computer-Aided Approach to Inhibit a Key Driver of Prostate Cancer Progression
A Technical Whitepaper for Researchers in Drug Discovery and Development
Abstract
The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism in this process is the expression of constitutively active AR splice variants, most notably AR-V7. The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical regulator of AR-V7 expression. This whitepaper details the discovery of VPC-80051, a first-in-class small molecule inhibitor of hnRNP A1 splicing activity, identified through a sophisticated computer-aided drug design (CADD) strategy. We will explore the computational workflow, experimental validation, and the underlying signaling pathway, providing a comprehensive technical guide for researchers in oncology and drug development.
Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Role of AR-V7
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, most patients eventually progress to CRPC. A major driver of this resistance is the continued activity of the androgen receptor (AR), often through the expression of ligand-independent splice variants.[1] The most well-characterized of these is AR-V7, which lacks the ligand-binding domain and is constitutively active, promoting tumor growth and resistance to therapies targeting the full-length AR.[1]
The splicing factor hnRNP A1 plays a pivotal role in the generation of AR-V7.[1] Elevated levels of hnRNP A1 are observed in prostate tumors and are associated with increased AR-V7 expression.[1] This makes hnRNP A1 a compelling therapeutic target for overcoming resistance in CRPC.
The c-Myc-hnRNP A1-AR-V7 Signaling Axis
The expression of hnRNP A1 is, in part, regulated by the oncogenic transcription factor c-Myc. This establishes a critical signaling pathway implicated in CRPC progression.
Computer-Aided Discovery of this compound
The discovery of this compound was driven by a structure-based virtual screening approach targeting the RNA-binding domain (RBD) of hnRNP A1.
Computational Workflow
The in-silico discovery process followed a multi-step workflow designed to identify and prioritize potential small molecule inhibitors.
Data Presentation: In Silico and In Vitro Characterization
The following tables summarize the key quantitative data for this compound and the comparator compound, quercetin.
| Compound | Glide Score (kcal/mol) | Predicted pKi |
| This compound | -8.2 | 6.8 |
| Quercetin | -6.2 | 6.0 |
| Experiment | This compound Concentration | Quercetin Concentration | Outcome |
| AR-V7 mRNA Reduction | 10 µM & 25 µM | 10 µM & 25 µM | Dose-dependent decrease |
| AR-V7 Protein Reduction | 10 µM & 25 µM | 10 µM & 25 µM | Dose-dependent decrease |
| 22Rv1 Cell Viability | >10 µM | >10 µM | Reduction in viability |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Bio-Layer Interferometry (BLI)
This assay was used to confirm the direct binding of this compound to the purified UP1 domain of hnRNP A1.
-
Instrument: Octet RED96e (ForteBio)
-
Biosensors: Streptavidin (SA) biosensors
-
Protein Immobilization: Biotinylated hnRNP A1 UP1 domain was loaded onto the SA biosensors.
-
Analyte: this compound and quercetin were prepared in a series of concentrations in a suitable buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Procedure:
-
Baseline: Biosensors were equilibrated in the assay buffer to establish a stable baseline.
-
Loading: Biotinylated hnRNP A1 was loaded onto the biosensors.
-
Association: Biosensors were immersed in wells containing different concentrations of this compound or quercetin to monitor the binding kinetics.
-
Dissociation: Biosensors were moved to wells containing only the assay buffer to measure the dissociation of the compound.
-
-
Data Analysis: The binding and dissociation curves were analyzed to determine the binding affinity (KD).
Quantitative Real-Time PCR (qRT-PCR) for AR-V7
This experiment quantified the effect of this compound on the mRNA levels of AR-V7 in the 22Rv1 cell line.
-
Cell Culture: 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with this compound or quercetin at the indicated concentrations for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Total RNA was isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR:
-
Primers:
-
AR-V7 Forward: 5'-CCATCTTGTCGTCTTCGGAA-3'
-
AR-V7 Reverse: 5'-TGAAGGAGGTTGCACTTGCTC-3'
-
Housekeeping Gene (e.g., GAPDH) primers for normalization.
-
-
Reaction Mix: A standard qPCR master mix (e.g., SYBR Green) was used with the cDNA template and primers.
-
Thermal Cycling: A standard three-step cycling protocol was used:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis.
-
-
-
Data Analysis: The relative expression of AR-V7 mRNA was calculated using the ΔΔCt method, normalized to the housekeeping gene.
Western Blot for AR-V7
This technique was employed to assess the impact of this compound on the protein levels of AR-V7 in 22Rv1 cells.
-
Cell Lysis: After treatment, 22Rv1 cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE on a polyacrylamide gel.
-
Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for AR-V7 (e.g., rabbit anti-AR-V7, clone EPR15656) at an appropriate dilution. A primary antibody for a loading control (e.g., β-actin or GAPDH) was also used.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Conclusion and Future Directions
The discovery of this compound demonstrates the power of computer-aided drug design in identifying novel inhibitors for challenging targets like hnRNP A1. This small molecule effectively targets the hnRNP A1 RBD, leading to a reduction in AR-V7 expression and decreased viability of CRPC cells.[1] These findings provide a strong foundation for the further development of hnRNP A1 inhibitors as a therapeutic strategy for castration-resistant prostate cancer. Future work will focus on optimizing the potency and pharmacokinetic properties of this compound to advance this promising therapeutic concept toward clinical application.
References
VPC-80051: A Novel Inhibitor of hnRNP A1 Splicing Activity and its Impact on AR-V7 Messenger RNA Levels in Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant mechanism of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC). This technical guide delves into the mechanism and effect of VPC-80051, a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), on AR-V7 messenger RNA (mRNA) levels. This compound was identified through a computer-aided drug discovery approach and has been shown to directly interact with the RNA-binding domain (RBD) of hnRNP A1, a key regulator of pre-mRNA splicing.[1][2][3] By inhibiting hnRNP A1's splicing activity, this compound effectively reduces the production of AR-V7, offering a promising therapeutic strategy for CRPC.[1][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying signaling pathway.
Introduction
Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge due to the development of resistance to standard androgen receptor (AR)-targeted therapies. A major driver of this resistance is the expression of AR splice variants that lack the ligand-binding domain, rendering them constitutively active. The most well-characterized of these is AR-V7. The production of AR-V7 is regulated by the alternative splicing of AR pre-mRNA, a process influenced by various splicing factors.
The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical factor in the regulation of AR-V7 splicing. Elevated levels of hnRNP A1, often driven by the c-Myc oncoprotein, promote the generation of AR-V7. Therefore, targeting the hnRNP A1-mediated splicing of AR-V7 presents a novel therapeutic avenue for overcoming resistance in CRPC. This compound is a small molecule designed to inhibit the RNA splicing activity of hnRNP A1.
Mechanism of Action of this compound
This compound was developed to specifically target the RNA-binding domain (RBD) of hnRNP A1. By binding to this domain, this compound disrupts the interaction between hnRNP A1 and the AR pre-mRNA, thereby inhibiting the alternative splicing event that leads to the formation of AR-V7 mRNA. This targeted inhibition leads to a subsequent reduction in AR-V7 protein levels and has been shown to decrease the viability of CRPC cells.
Signaling Pathway
The diagram below illustrates the signaling pathway leading to AR-V7 production and the point of intervention for this compound.
Quantitative Data on the Effect of this compound on AR-V7 mRNA Levels
The efficacy of this compound in reducing AR-V7 mRNA levels was evaluated in the 22Rv1 castration-resistant prostate cancer cell line. The following table summarizes the key quantitative findings from quantitative reverse transcription-polymerase chain reaction (qRT-PCR) experiments.
| Treatment Group | Concentration (µM) | AR-V7 mRNA Levels (% of DMSO Control) |
| This compound | 10 | 79.55% |
| This compound | 25 | 66.20% |
| Quercetin (Control) | 10 | 71.15% |
| Quercetin (Control) | 25 | 62.25% |
| Data sourced from Carabet et al., 2019. |
These results demonstrate a dose-dependent reduction in AR-V7 mRNA levels upon treatment with this compound, with an effect comparable to the known hnRNP A1 inhibitor, quercetin.
Experimental Protocols
The following sections detail the methodologies used in the key experiments to assess the effect of this compound.
Cell Culture
The 22Rv1 human castration-resistant prostate cancer cell line was utilized for these experiments. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments conducted under androgen-deprived conditions, cells were cultured in phenol red-free RPMI-1640 medium containing 10% charcoal-stripped FBS.
Quantitative Reverse Transcription-PCR (qRT-PCR)
To quantify the effect of this compound on AR-V7 mRNA levels, 22Rv1 cells were treated with this compound (10 µM and 25 µM), quercetin as a positive control, or DMSO as a vehicle control for 24 hours under androgen-deprived conditions.
Experimental Workflow:
Total RNA was extracted from the treated cells using a suitable RNA isolation kit. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit. Quantitative PCR was then performed using primers specific for AR-V7 and a housekeeping gene (e.g., actin) for normalization. The relative expression of AR-V7 mRNA was calculated using the comparative CT (ΔΔCT) method.
Western Blot Analysis
To confirm that the reduction in AR-V7 mRNA translated to a decrease in protein levels, Western blot analysis was performed. 22Rv1 cells were treated with this compound and quercetin at the same concentrations as in the qRT-PCR experiment. Following a 24-hour treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with a primary antibody specific for AR-V7. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The results corroborated the qRT-PCR data, showing a reduction in AR-V7 protein levels upon treatment with this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for castration-resistant prostate cancer. By directly inhibiting the splicing activity of hnRNP A1, this compound effectively reduces the levels of the resistance-driving AR-V7 splice variant. The data presented in this guide highlight the dose-dependent efficacy of this compound in a relevant CRPC cell line model. The detailed experimental protocols provide a foundation for further investigation and validation of this promising therapeutic agent. The continued exploration of hnRNP A1 inhibitors like this compound holds the potential to overcome a critical mechanism of therapy resistance in prostate cancer.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
An In-depth Technical Guide to VPC-80051 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor VPC-80051, focusing on its function and application in the context of prostate cancer research, particularly castration-resistant prostate cancer (CRPC). This document details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and discovery workflows.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity.[1] It was identified through a computer-aided drug discovery approach and specifically targets the RNA-binding domain (RBD) of hnRNP A1.[1][2] In the landscape of CRPC, where resistance to androgen deprivation therapy is a major clinical challenge, this compound presents a novel therapeutic strategy by targeting the mechanisms that drive resistance, such as the production of constitutively active androgen receptor splice variants.[1][3]
Core Mechanism of Action
This compound exerts its therapeutic effect by directly interfering with the alternative splicing function of hnRNP A1. The oncoprotein c-Myc, which is often overexpressed in prostate cancer, transcriptionally upregulates hnRNP A1. Elevated levels of hnRNP A1 then promote the splicing of the androgen receptor (AR) pre-mRNA to produce the AR-V7 splice variant. AR-V7 is a truncated, constitutively active form of the AR that lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies and contributing significantly to the development of CRPC.
This compound binds to the RBD of hnRNP A1, preventing its interaction with the AR pre-mRNA. This inhibition of the hnRNP A1-RNA interaction leads to a reduction in the messenger levels of AR-V7, thereby suppressing a key driver of castration resistance.
Signaling Pathway and Discovery Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the workflow used for its discovery.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Binding Affinity of this compound to hnRNP A1
| Compound | Concentration (µM) | Binding Response (nm shift) |
| This compound | 10 | ~0.1 |
| This compound | 25 | ~0.2 |
| Quercetin (control) | 10 | ~0.05 |
| Quercetin (control) | 25 | ~0.1 |
Data derived from bio-layer interferometry (BLI) experiments.
Table 2: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells
| Treatment | Concentration (µM) | AR-V7 mRNA Level (% of DMSO control) |
| This compound | 10 | 79.55% |
| This compound | 25 | 66.20% |
| Quercetin (control) | 10 | 71.15% |
| Quercetin (control) | 25 | 62.25% |
Data obtained via quantitative RT-PCR (qRT-PCR) after 24 hours of treatment.
Table 3: Effect of this compound on 22Rv1 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (% of control) |
| This compound | 10 | ~90% |
| This compound | 25 | ~75% |
| Quercetin (control) | 10 | ~85% |
| Quercetin (control) | 25 | ~70% |
Cell viability was assessed after treatment and correlated with the reduction in AR-V7 levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Bio-layer Interferometry (BLI) for Binding Affinity
Objective: To quantify the direct binding of this compound to the purified UP1 domain of the hnRNP A1 protein.
Materials:
-
Purified UP1 domain of hnRNP A1
-
This compound
-
Quercetin (as a control)
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
Biotinylated anti-His antibody
-
Kinetic buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
Procedure:
-
Immobilize the biotinylated anti-His antibody onto the SA biosensors.
-
Capture the His-tagged purified UP1 domain of hnRNP A1 onto the biosensor surface.
-
Establish a stable baseline by dipping the sensors in kinetic buffer.
-
Associate the sensors with varying concentrations of this compound or quercetin (e.g., 10 µM and 25 µM) in kinetic buffer and record the binding response (wavelength shift in nm).
-
Dissociate the compound by moving the sensors back into kinetic buffer.
-
Analyze the binding curves to determine the dose-dependent interaction.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Levels
Objective: To measure the effect of this compound on the mRNA expression levels of AR-V7 in a CRPC cell line.
Materials:
-
22Rv1 castration-resistant prostate cancer cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for AR-V7 and a housekeeping gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
Seed 22Rv1 cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 10 µM and 25 µM) or DMSO for 24 hours under androgen-deprived conditions.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for AR-V7 and the housekeeping gene.
-
Calculate the relative expression of AR-V7 mRNA using the ΔΔCT method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Western Blotting for AR-V7 Protein Levels
Objective: To determine the effect of this compound on the protein levels of AR-V7.
Materials:
-
22Rv1 cells treated as in the qRT-PCR protocol
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR-V7 and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control 22Rv1 cells in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-Actin antibody for a loading control.
Cell Viability Assay
Objective: To assess the impact of this compound on the viability of 22Rv1 cells.
Materials:
-
22Rv1 cells
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay or MTT)
-
96-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed 22Rv1 cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required for the specific reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a promising small molecule inhibitor that targets the hnRNP A1-mediated alternative splicing of AR, leading to a reduction in the expression of the resistance-driving AR-V7 splice variant. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the treatment of castration-resistant prostate cancer. The computer-aided discovery of this compound also highlights the power of computational methods in identifying novel therapeutic agents against challenging cancer targets.
References
An In-Depth Technical Guide to VPC-80051: A Novel Inhibitor of hnRNP A1 Splicing Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-80051 is a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor. Developed through computer-aided drug discovery, this compound specifically targets the RNA-binding domain (RBD) of hnRNP A1, leading to the modulation of alternative splicing events. Notably, it has been shown to reduce the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule with the IUPAC name (S)-N-(1-(3,4-Difluorophenyl)ethyl)-1H-indazole-3-carboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-N-(1-(3,4-Difluorophenyl)ethyl)-1H-indazole-3-carboxamide |
| CAS Number | 2410979-04-1 (for (S)-enantiomer); 877969-69-2 (for racemate) |
| Molecular Formula | C₁₆H₁₃F₂N₃O |
| Molecular Weight | 301.30 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a competitive inhibitor of RNA binding to the hnRNP A1 protein. hnRNP A1 is a crucial RNA-binding protein that plays a significant role in various aspects of RNA metabolism, including the regulation of alternative pre-mRNA splicing. In the context of castration-resistant prostate cancer, hnRNP A1 promotes the splicing of the androgen receptor (AR) pre-mRNA to produce the AR-V7 splice variant. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and a primary cause of resistance to androgen deprivation therapies.
This compound directly interacts with the RNA-binding domain (RBD) of hnRNP A1. This binding event physically obstructs the interaction between hnRNP A1 and its target RNA sequences, including the splicing enhancers for AR-V7. By inhibiting this interaction, this compound effectively reduces the cellular levels of AR-V7 mRNA and protein. This proposed mechanism of action is depicted in the signaling pathway diagram below.
Caption: this compound inhibits hnRNP A1, reducing AR-V7 splicing.
Biological Activity and Quantitative Data
In vitro studies have demonstrated the biological activity of this compound in a castration-resistant prostate cancer cell line, 22Rv1. The key findings are summarized in the table below.
| Assay | Cell Line | Endpoint | Result | Reference |
| Bio-Layer Interferometry (BLI) | N/A | Binding to hnRNP A1 RBD | Dose-dependent binding | [1] |
| Western Blot | 22Rv1 | AR-V7 Protein Levels | Reduction observed at 10 µM and 25 µM | [1] |
| Cell Viability Assay | 22Rv1 | Cell Viability | Reduction observed at >10 µM | [1] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. However, based on the synthesis of similar indazole-3-carboxamide derivatives, a plausible synthetic route is proposed. This would likely involve the coupling of 1H-indazole-3-carboxylic acid with (S)-1-(3,4-difluorophenyl)ethanamine.
References
The Significance of hnRNP A1 as a Therapeutic Target: A Technical Guide
Executive Summary: Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RNA-binding protein that plays a pivotal role in multiple facets of RNA metabolism, including pre-mRNA splicing, mRNA transport, stability, and translation.[1][2] Its dysregulation is a hallmark of various pathologies, most notably cancer and neurodegenerative diseases, where it often contributes to disease progression and therapeutic resistance.[3][4] By modulating the expression of key oncogenes, anti-apoptotic factors, and proteins involved in metabolic reprogramming, hnRNP A1 has emerged as a critical node in cellular signaling pathways that sustain malignancy. This guide provides an in-depth overview of hnRNP A1's structure, function, and involvement in disease, presenting the rationale for its therapeutic targeting and detailing the quantitative data, experimental protocols, and signaling pathways relevant to drug development professionals.
Introduction to Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNP A1)
hnRNP A1 is one of the most abundant members of the heterogeneous nuclear ribonucleoprotein family, a large group of proteins that associate with nascent RNA polymerase II transcripts.[5] These proteins are integral to the processing of pre-mRNAs into mature mRNAs and influence nearly every aspect of an mRNA's life cycle.
Structure and Functional Domains
The hnRNP A1 protein consists of two primary functional regions:
-
N-terminal RNA-Binding Domain (RBD): This region contains two tandem RNA Recognition Motifs (RRMs), designated RRM1 and RRM2. Together, these motifs are often referred to as UP1 (unwinding protein 1) and are responsible for the sequence-specific recognition and binding of RNA. The RRMs are crucial for hnRNP A1's role in alternative splicing.
-
C-terminal Glycine-rich Domain (GRD): This flexible, low-complexity domain mediates protein-protein interactions, facilitating both homologous (hnRNP A1-hnRNP A1) and heterologous interactions with other cellular factors. It also contains an "RGG box" (Arginine-Glycine-Glycine repeats) that contributes to RNA binding and a critical 38-amino acid sequence known as M9, which functions as both a nuclear localization and nuclear export signal, enabling hnRNP A1 to shuttle between the nucleus and cytoplasm.
The Role of hnRNP A1 in Pathophysiology
The multifaceted functions of hnRNP A1 mean that its dysregulation can have profound pathological consequences. It is implicated in a wide array of human diseases, acting as a central regulator of disease-associated gene expression programs.
hnRNP A1 in Cancer
Overexpression of hnRNP A1 is a common feature in numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, and prostate cancer. High expression levels often correlate with advanced disease stages, poor prognosis, and resistance to therapy.
Key Oncogenic Functions:
-
Alternative Splicing of Cancer-Related Genes: hnRNP A1 promotes the expression of protein isoforms that favor cancer progression. A notable example is its role in the alternative splicing of Pyruvate Kinase M (PKM), leading to an increased ratio of the embryonic M2 isoform (PKM2) over the M1 isoform. PKM2 is a key driver of the Warburg effect, shifting cancer cell metabolism towards aerobic glycolysis to support rapid proliferation.
-
Regulation of Anti-Apoptotic Proteins: Under cellular stress or growth factor signaling (e.g., FGF-2), hnRNP A1 enhances the cap-independent translation of key anti-apoptotic proteins, such as B-cell lymphoma-extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP). This function is critical for promoting cell survival and conferring resistance to chemotherapy.
-
Control of Oncogene Expression: hnRNP A1 can bind to G-quadruplex structures in the promoters of oncogenes like c-Myc, potentially unwinding these structures to facilitate transcription. In castration-resistant prostate cancer (CRPC), c-Myc transcriptionally upregulates hnRNP A1, which in turn promotes the splicing of the androgen receptor to produce the constitutively active AR-V7 variant, a key driver of therapy resistance.
-
Chemoresistance: By upregulating survival proteins and modulating metabolic pathways, hnRNP A1 is directly implicated in resistance to various chemotherapeutic agents.
hnRNP A1 in Neurodegenerative Disorders
Dysregulation of hnRNP A1 is also a contributing factor in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and multiple sclerosis (MS). In these conditions, mutations in the hnRNP A1 gene or alterations in its expression and localization can lead to the formation of protein aggregates and aberrant RNA processing, contributing to neuronal dysfunction and cell death.
hnRNP A1 as a Therapeutic Target
Given its central role in driving cancer progression and therapy resistance, hnRNP A1 represents a compelling therapeutic target. Inhibiting its function offers the potential to simultaneously disrupt multiple oncogenic pathways.
Rationale for Targeting hnRNP A1
-
Multi-pronged Attack: Targeting hnRNP A1 can simultaneously inhibit aberrant splicing, translation of survival proteins, and metabolic reprogramming.
-
Reversing Chemoresistance: Inhibiting hnRNP A1 could re-sensitize cancer cells to conventional therapies by downregulating anti-apoptotic factors like Bcl-xL and XIAP.
-
High Therapeutic Window: Cancer cells appear to be more dependent on elevated levels of hnRNP A1 for their viability compared to non-cancerous cells, suggesting a potential therapeutic window for inhibitors.
Therapeutic Strategies
Two primary strategies are being explored to target hnRNP A1:
-
Small Molecule Inhibitors: These are designed to bind directly to the protein, typically within the RNA-binding domains, to disrupt its interaction with target RNAs. A leading example is VPC-80051 , a first-in-class inhibitor discovered through computer-aided drug design. It targets the RBD of hnRNP A1, reduces the generation of the AR-V7 splice variant in prostate cancer cells, and decreases cell viability.
-
Biomedicines (e.g., miRNAs): Specific microRNAs, such as miR-18a, can directly target the hnRNP A1 mRNA for degradation, leading to reduced protein levels and the induction of apoptosis in colon cancer cells.
Quantitative Data Analysis
The following tables summarize key quantitative data related to hnRNP A1's expression, binding affinity, and the efficacy of targeted inhibitors.
Table 1: Overexpression of hnRNP A1 in Human Cancers
| Cancer Type | Expression Status | Fold Change / Frequency | Patient Cohort / Notes | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | 76% frequency of overexpression | Paired tumor/non-tumor biopsies | |
| Colorectal Cancer | Upregulated | ≥2-fold in 60% of cases | Sporadic colorectal cancers (n=30) | |
| Breast Cancer | Upregulated | High protein levels in tumors vs. adjacent tissue (p < 0.0001) | Paired tissues (n=52) | |
| Gastric Cancer | Upregulated | Associated with poor overall survival | TCGA database analysis | |
| Hepatocellular Carcinoma (HCC) | Upregulated | Correlated with poor prognosis | - |
Table 2: RNA Binding Affinities of hnRNP A1
| RNA Target Sequence / Motif | Dissociation Constant (Kd) | Method | Notes | Reference |
| High-Affinity Consensus (5'-UAGGGA/U-) | ~1 nM | SELEX | Binding to a 20mer RNA with two motifs | |
| Single High-Affinity Motif | ~3 nM | SELEX | Binding to an 18mer RNA with one motif | |
| HIV SL3ESS3 Apical Loop | ~30 nM | HTS-EQ / Biophysical Titrations | Binds to a 7-nt loop containing a single AG dinucleotide | |
| SMN2 Intronic Splicing Silencer (ISS-N1) | 98 ± 8 nM (for RRM1+2) | Isothermal Titration Calorimetry (ITC) | Key interaction for spinal muscular atrophy pathology | |
| Bcl-xL 5'-UTR | Comparable affinity to XIAP 5'-UTR | Radiolabeled RNA Binding Assay | Specific binding confirmed | |
| XIAP 5'-UTR | Not quantified, but specific binding shown | Radiolabeled RNA Binding Assay / RNA-affinity chromatography | hnRNP A1 acts as a negative regulator of XIAP IRES |
Table 3: Efficacy of hnRNP A1-Targeted Therapeutics (Preclinical Data)
| Therapeutic Agent | Mechanism | Efficacy Metric | Cell Line / Model | Reference |
| This compound | Small molecule inhibitor of RBD | Reduces AR-V7 mRNA levels by ~20-34% at 10-25 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |
| This compound | Small molecule inhibitor of RBD | Reduces 22Rv1 cell viability at concentrations >10 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |
| Quercetin | Flavonol, partial impairment of hnRNP A1 function | Reduces AR-V7 mRNA levels by ~29-38% at 10-25 µM | 22Rv1 (Castration-Resistant Prostate Cancer) | |
| miR-18a | miRNA targeting hnRNP A1 mRNA | Induces apoptosis in colon cancer cells | Colon Cancer Cells |
Key Experimental Protocols
Detailed methodologies are crucial for the study of hnRNP A1 and the development of targeted therapeutics.
RNA Immunoprecipitation (RIP) of hnRNP A1-RNA Complexes
This protocol is used to isolate and identify RNAs bound by hnRNP A1 in vivo.
-
Cell Harvesting and Cross-linking: Grow cells to ~80-90% confluency. For cross-linking RIP, treat cells with 0.3-1% formaldehyde for 10 minutes at room temperature to covalently link proteins to RNA. Quench with glycine. Harvest cells by scraping and centrifugation.
-
Cell Lysis: Resuspend the cell pellet in RIP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, supplemented with RNase and protease inhibitors). Incubate on ice for 15 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin and solubilize nuclear components. Centrifuge at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet debris.
-
Immunoprecipitation: Pre-clear the supernatant with Protein A/G magnetic beads for 1 hour at 4°C. Transfer the pre-cleared lysate to a new tube and add 5-10 µg of anti-hnRNP A1 antibody (and an IgG control). Incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold, high-salt RIP Wash Buffer to remove non-specific binders.
-
Elution and RNA Purification: Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C for 30 minutes to digest the protein. If cross-linked, reverse cross-links by heating at 70°C for 45-60 minutes. Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.
-
Analysis: Analyze the purified RNA via RT-qPCR for specific targets or by next-generation sequencing (RIP-Seq) for transcriptome-wide analysis.
Western Blotting for hnRNP A1 Detection and Quantification
This standard technique is used to measure hnRNP A1 protein levels in cell or tissue lysates.
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to hnRNP A1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
In Vitro Splicing Assay
This assay assesses the ability of hnRNP A1 to influence the splicing of a specific pre-mRNA substrate in a cell-free system.
-
Substrate Preparation: Synthesize a 32P-labeled, capped pre-mRNA transcript of interest (e.g., a minigene construct containing an exon flanked by introns) via in vitro transcription.
-
Splicing Reaction Setup: Prepare a master mix containing HeLa nuclear extract (a source of spliceosome components), ATP, MgCl₂, and other necessary salts and cofactors.
-
Incubation: Add the radiolabeled pre-mRNA substrate and purified recombinant hnRNP A1 protein (or a depleting antibody) to the splicing reaction. Incubate at 30°C for 30 minutes to 2 hours.
-
RNA Extraction: Stop the reaction and extract the RNA using phenol-chloroform precipitation.
-
Analysis: Resolve the RNA products (pre-mRNA, mRNA, lariat intron, intermediates) on a denaturing polyacrylamide/urea gel.
-
Visualization: Dry the gel and visualize the radiolabeled RNA bands by autoradiography or phosphorimaging to determine the ratio of spliced to unspliced products.
Signaling and Regulatory Pathways
The therapeutic significance of hnRNP A1 is rooted in its control over critical cellular pathways.
hnRNP A1 in Alternative Splicing Regulation
hnRNP A1 often acts as a splicing repressor by binding to Exonic Splicing Silencers (ESSs) or Intronic Splicing Silencers (ISSs). It frequently competes with or antagonizes the function of Serine/Arginine-rich (SR) proteins, which bind to Splicing Enhancers to promote exon inclusion. By binding to a silencer element, hnRNP A1 can loop out an exon or block the spliceosome from recognizing a splice site, leading to exon skipping.
References
- 1. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 2. hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Specific Inhibitors that Prevent hnRNPA1-Mediated Therapy Resistance in Small Cell Lung Cancer. - Research Repository [repository.essex.ac.uk]
- 5. HNRNPA1 heterogeneous nuclear ribonucleoprotein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Foundational Research on Small Molecule Inhibitors of RNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on small molecule inhibitors of RNA splicing. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanisms, key experimental data, and methodologies in this rapidly evolving field. The guide details the core machinery of RNA splicing, the therapeutic rationale for its inhibition, and the characteristics of seminal small molecule inhibitors that target this fundamental cellular process.
Introduction to RNA Splicing and the Spliceosome
In eukaryotic cells, the transcription of protein-coding genes initially produces precursor messenger RNA (pre-mRNA), which contains both protein-coding sequences (exons) and non-coding intervening sequences (introns). The process of RNA splicing, executed by a large and dynamic ribonucleoprotein complex known as the spliceosome, is responsible for the precise removal of introns and the ligation of exons to generate mature messenger RNA (mRNA) ready for translation.[1][2] The spliceosome is composed of five small nuclear RNAs (snRNAs: U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner on the pre-mRNA.[2]
Dysregulation of RNA splicing is a hallmark of various diseases, including many cancers and genetic disorders.[3] Somatic mutations in core spliceosomal components, such as SF3B1, U2AF1, and SRSF2, are frequently observed in hematological malignancies and solid tumors, leading to aberrant splicing events that promote tumorigenesis.[4] This has established the spliceosome as a compelling therapeutic target for the development of novel anti-cancer agents.
Key Classes and Targets of Small Molecule Splicing Inhibitors
Small molecule inhibitors of RNA splicing primarily target core components of the spliceosome, with the SF3b complex being a major focus. Other targets include splicing-associated kinases and various trans-acting splicing factors.
-
SF3b Complex Modulators : The SF3b complex is a critical component of the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly. A number of natural products and their synthetic derivatives have been shown to bind to the SF3B1 subunit of this complex, effectively stalling the spliceosome in an inactive conformation. These compounds, including Pladienolide B, Spliceostatin A, and H3B-8800, are among the most potent and well-characterized splicing inhibitors.
-
Kinase Inhibitors : The phosphorylation of serine/arginine-rich (SR) splicing factors by kinases such as SRPKs and CLKs is essential for their function in both constitutive and alternative splicing. Small molecules that inhibit these kinases can alter splicing patterns and have shown therapeutic potential.
-
Trans-acting Splicing Factor Modulators : Small molecules can also target trans-acting splicing factors, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), to modulate their activity.
Quantitative Data on Key Splicing Inhibitors
The potency of small molecule splicing inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes publicly available IC50 data for several key inhibitors that target the SF3b complex.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 Value | Reference(s) |
| Pladienolide B | SF3B1 | In vitro splicing | HeLa Nuclear Extract | ~28 nM | |
| Cell Viability | AGS (Gastric Cancer) | 30.7 ± 2.2 nM | |||
| Cell Viability | MKN28 (Gastric Cancer) | 415.0 ± 5.3 nM | |||
| E7107 (Pladienolide analog) | SF3B1 | Cell Viability | NALM6 (Leukemia) | Varies | |
| H3B-8800 | SF3B1 | Competitive Binding (vs. Pladienolide B) | SF3B1 WT Overexpression | ~1 nM | |
| In vitro splicing (canonical) | SF3B1 K700E Overexpression | ~5 nM | |||
| Spliceostatin A | SF3B1 | In vitro splicing | HeLa Nuclear Extract | Potent inhibitor | |
| Madrasin | Unknown (stalls at A complex) | In vitro splicing | HeLa Nuclear Extract | Cytotoxic at high concentrations | |
| Isoginkgetin | Unknown (stalls at A complex) | In vitro splicing | HeLa Nuclear Extract | Micromolar range | |
| NSC95397 | Second step of splicing | In vitro splicing (EJIPT assay) | HEK293T whole-cell extract | 21 µM |
Signaling Pathways and Cellular Processes Affected by Splicing Inhibition
Inhibition of the spliceosome has profound effects on various cellular signaling pathways, often leading to cell cycle arrest and apoptosis. This is a key mechanism behind the anti-cancer activity of these compounds.
Apoptosis Induction via Modulation of BCL-2 Family Genes
A primary mechanism by which splicing inhibitors induce apoptosis is through the altered splicing of anti-apoptotic BCL-2 family genes. For instance, the SF3b-targeting modulator E7107 has been shown to perturb the splicing of BCL2A1, BCL2L2, and MCL1, while BCL2L1 (encoding Bcl-xL) is more resistant. This differential sensitivity can shift the balance towards pro-apoptotic isoforms or lead to the degradation of anti-apoptotic transcripts, thereby sensitizing cancer cells to apoptosis. The alternative splicing of Bcl-x pre-mRNA is a well-studied example, where a shift from the anti-apoptotic Bcl-xL isoform to the pro-apoptotic Bcl-xS isoform can trigger cell death.
Activation of NF-κB and AKT Signaling Pathways
Mutations in SF3B1 and its subsequent inhibition have been shown to activate the NF-κB and AKT signaling pathways. This occurs through the aberrant splicing and consequent suppression of critical negative regulators of these pathways, namely MAP3K7 (for NF-κB) and PPP2R5A (for AKT). The missplicing of these transcripts leads to their degradation, removing the brakes on these pro-survival pathways. While this may seem counterintuitive for an anti-cancer agent, the coordinate activation of these pathways can also create new therapeutic vulnerabilities, such as hypersensitizing cells to AKT kinase inhibitors.
Experimental Protocols
In Vitro Splicing Assay using HeLa Nuclear Extract
This protocol describes a standard method for assessing the effect of a small molecule inhibitor on pre-mRNA splicing in a cell-free system.
1. Preparation of Radiolabeled Pre-mRNA Substrate:
-
Linearize a plasmid DNA template containing a model pre-mRNA (e.g., MINX or adenovirus major late) downstream of a T7 promoter.
-
Perform an in vitro transcription reaction using T7 RNA polymerase in the presence of [α-³²P]UTP to generate a body-labeled pre-mRNA transcript.
-
Purify the radiolabeled pre-mRNA by phenol:chloroform extraction and ethanol precipitation. Resuspend the pellet in RNase-free water.
2. In Vitro Splicing Reaction:
-
Prepare a master mix on ice. For a typical 25 µL reaction, combine:
-
HeLa Nuclear Extract (splicing competent, ~8-10 mg/mL protein): 10-12 µL (40-50% of final volume)
-
Splicing Buffer Components (to final concentrations):
-
ATP: 1 mM
-
MgCl₂: 3.2 mM
-
Creatine Phosphate: 20 mM
-
HEPES-KOH, pH 7.9: 12 mM
-
KOAc: 72.5 mM
-
-
RNase Inhibitor: 10 units
-
DTT: 1 mM
-
-
Aliquot the master mix into reaction tubes.
-
Add the small molecule inhibitor (dissolved in DMSO) or DMSO vehicle control to the respective tubes.
-
Initiate the reaction by adding ~10-20 fmol of radiolabeled pre-mRNA.
-
Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90, 120 minutes).
3. RNA Purification and Analysis:
-
Stop the reaction by adding a stop solution containing Proteinase K and incubating at 37°C for 30 minutes.
-
Extract the RNA using phenol:chloroform, followed by ethanol precipitation.
-
Resuspend the RNA pellet in formamide loading dye.
-
Resolve the RNA products (pre-mRNA, mRNA, lariat intermediates, and exons) on a denaturing (7M Urea) polyacrylamide gel.
-
Visualize the radiolabeled RNA species by autoradiography or phosphorimaging and quantify the bands to determine splicing efficiency.
Cellular Splicing Assay using Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is used to validate the effect of a splicing inhibitor on endogenous pre-mRNA targets in cultured cells.
1. Cell Treatment:
-
Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the small molecule inhibitor or DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a suitable method, such as TRIzol reagent or a column-based kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or microfluidic analysis.
3. cDNA Synthesis (Reverse Transcription):
-
In a total volume of 20 µL, combine 1 µg of total RNA with random hexamers or oligo(dT) primers.
-
Add reverse transcriptase (e.g., M-MLV or SuperScript) and the appropriate reaction buffer containing dNTPs.
-
Incubate according to the manufacturer's instructions (e.g., 42-50°C for 60 minutes), followed by an inactivation step (e.g., 70°C for 15 minutes).
4. Quantitative PCR (qPCR):
-
Design primers to specifically amplify:
-
The unspliced pre-mRNA (one primer in the intron, one in the flanking exon).
-
The spliced mRNA (primers spanning the exon-exon junction).
-
A housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Prepare qPCR reactions in a 96- or 384-well plate. For each 20 µL reaction:
-
SYBR Green Master Mix: 10 µL
-
Forward Primer (300-500 nM final concentration): 1 µL
-
Reverse Primer (300-500 nM final concentration): 1 µL
-
Diluted cDNA template: 2 µL
-
Nuclease-free water: 6 µL
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the relative change in the ratio of unspliced to spliced transcripts upon inhibitor treatment.
Visualized Workflows and Pathways
Spliceosome Assembly Pathway
The assembly of the spliceosome is a highly ordered process, involving the sequential binding of snRNPs to the pre-mRNA to form a series of complexes (E, A, B, and C), culminating in the catalytic steps of splicing. Many small molecule inhibitors, particularly those targeting SF3B1, interfere with the early stages of this pathway, often stalling the assembly at the A complex.
Experimental Workflow for Splicing Inhibitor Discovery
The discovery and validation of novel small molecule inhibitors of RNA splicing typically follows a multi-step workflow, beginning with high-throughput screening and progressing through detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 3. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of RNA Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on VPC-80051 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a novel small molecule inhibitor targeting the RNA-binding protein heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3][4][5] Dysregulation of hnRNP A1 has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC). Specifically, hnRNP A1 plays a crucial role in the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of constitutively active AR splice variants, such as AR-V7. The expression of AR-V7 is a key mechanism of resistance to androgen deprivation therapy in CRPC. This compound was developed to disrupt the splicing activity of hnRNP A1, thereby reducing the levels of AR-V7 and potentially resensitizing cancer cells to therapy. This document provides a technical guide to the preliminary in vitro studies of this compound, focusing on its mechanism of action, effects on cancer cells, and the experimental protocols used for its characterization.
Data Presentation: In Vitro Efficacy of this compound
Preliminary studies have primarily focused on the castration-resistant prostate cancer cell line 22Rv1, which is known to express the AR-V7 splice variant. The following table summarizes the quantitative data from these initial investigations.
| Cell Line | Compound Concentration | Target | Key Finding | Quantitative Result | Reference |
| 22Rv1 | 10 µM and 25 µM | hnRNP A1 | Reduction of AR-V7 mRNA levels | At 10 µM: 79.55% of controlAt 25 µM: 66.20% of control | |
| 22Rv1 | 10 µM and 25 µM | hnRNP A1 | Reduction of AR-V7 protein levels | Dose-dependent decrease observed | |
| 22Rv1 | > 10 µM | Cell Viability | Reduction in cell viability | Correlated with the decrease in AR-V7 levels |
Mechanism of Action
This compound functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1. This interaction interferes with the ability of hnRNP A1 to bind to pre-mRNA, thereby inhibiting its alternative splicing activity. A key consequence of this inhibition in prostate cancer cells is the reduced production of the AR-V7 splice variant. This mechanism is significant as AR-V7 is a driver of resistance to androgen-targeted therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
22Rv1 cells (or other target cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Measurement of Cell Viability:
-
For CellTiter-Glo®: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7
This protocol describes the measurement of AR-V7 mRNA levels in response to this compound treatment.
Materials:
-
22Rv1 cells
-
This compound
-
6-well plates
-
TRIzol® reagent (or other RNA extraction kit)
-
Reverse Transcription Kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and treat with this compound (e.g., 10 µM and 25 µM) and vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells directly in the wells using TRIzol® reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using SYBR® Green or TaqMan® Master Mix, cDNA template, and specific primers for AR-V7 and the housekeeping gene.
-
A typical reaction mixture includes: 10 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a typical program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR® Green).
-
-
Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for AR-V7
This protocol details the detection of AR-V7 protein levels following treatment with this compound.
Materials:
-
Treated 22Rv1 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR-V7
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR-V7 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Bio-Layer Interferometry (BLI) for Direct Binding Analysis
This protocol outlines the method to confirm the direct interaction between this compound and the hnRNP A1 protein.
Materials:
-
Purified hnRNP A1 protein (UP1 domain) with a biotin tag
-
Streptavidin (SA) biosensors
-
This compound in varying concentrations
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO)
-
BLI instrument (e.g., Octet® system)
Procedure:
-
Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Protein Immobilization: Immobilize the biotinylated hnRNP A1 protein onto the SA biosensors by dipping the sensors into a solution of the purified protein.
-
Baseline: Establish a stable baseline by dipping the protein-coated biosensors into the assay buffer.
-
Association: Transfer the biosensors to wells containing different concentrations of this compound to measure the association (binding).
-
Dissociation: Move the biosensors back to the assay buffer wells to measure the dissociation of the compound.
-
Data Analysis: The binding and dissociation are measured in real-time as a shift in the interference pattern of light. Analyze the data to determine the binding kinetics (kon, koff) and affinity (KD).
Conclusion
The preliminary in vitro studies of this compound have identified it as a promising inhibitor of hnRNP A1 splicing activity. The available data, primarily from the 22Rv1 castration-resistant prostate cancer cell line, demonstrates its ability to reduce the expression of the key resistance driver, AR-V7, and decrease cell viability. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other hnRNP A1 inhibitors in a broader range of cancer cell lines and preclinical models. Future studies should aim to expand the evaluation of this compound to other cancer types where hnRNP A1 is dysregulated and to explore its potential for synergistic combinations with existing therapies.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 5. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VPC-80051 in 22Rv1 CRPC Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VPC-80051, a small molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), in experiments with the 22Rv1 castration-resistant prostate cancer (CRPC) cell line. The protocols detailed below are designed to facilitate the investigation of this compound's effects on the androgen receptor (AR) signaling pathway, specifically targeting the AR-V7 splice variant.
Introduction to this compound and the 22Rv1 Cell Line
This compound is a first-in-class small molecule that inhibits the splicing activity of hnRNP A1.[1][2][3] In the context of CRPC, hnRNP A1 plays a critical role in the alternative splicing of the androgen receptor pre-mRNA, leading to the production of constitutively active AR splice variants, most notably AR-V7.[1][4] The 22Rv1 cell line, derived from a human prostate carcinoma xenograft, is a widely used model for CRPC as it endogenously expresses both full-length AR and the AR-V7 splice variant, making it an ideal system for studying resistance to androgen deprivation therapy.
Mechanism of Action
This compound targets the RNA-binding domain (RBD) of hnRNP A1, thereby inhibiting its function in alternative splicing. This inhibition leads to a reduction in the messenger RNA (mRNA) levels of AR-V7 in 22Rv1 cells. The downstream effect is a decrease in the viability of 22Rv1 cells, highlighting the potential of this compound as a therapeutic agent for CRPC.
Signaling Pathway
The diagram below illustrates the signaling pathway involving c-Myc, hnRNP A1, and the subsequent generation of AR-V7, which is targeted by this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on 22Rv1 cells.
Table 1: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells
| Treatment Concentration (µM) | Duration (hours) | AR-V7 mRNA Levels (% of DMSO control) |
| 10 | 24 | 79.55% |
| 25 | 24 | 66.20% |
Table 2: Effect of this compound on 22Rv1 Cell Viability
| Treatment Concentration (µM) | Duration | Cell Viability Reduction |
| >10 | Not Specified | Correlated with decrease in AR-V7 levels |
Experimental Protocols
22Rv1 Cell Culture
A standardized protocol for the culture of 22Rv1 cells is essential for reproducible results.
Materials:
-
22Rv1 cells (ATCC® CRL-2505™)
-
RPMI-1640 Medium (e.g., Gibco™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of 22Rv1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate at the desired density. A split ratio of 1:3 to 1:6 is recommended.
Western Blot for AR-V7 Protein Expression
This protocol details the detection of AR-V7 protein levels in 22Rv1 cells following treatment with this compound.
Materials:
-
22Rv1 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris protein gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies:
-
Anti-AR-V7 (e.g., RevMAb Biosciences, clone RM7)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Seeding and Treatment: Seed 22Rv1 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with this compound (e.g., 10 µM and 25 µM) or DMSO for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-150 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-AR-V7 antibody (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again as described above.
-
Detection: Visualize the protein bands using an ECL Western Blotting Substrate and a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression
This protocol outlines the measurement of AR-V7 mRNA levels in 22Rv1 cells treated with this compound.
Materials:
-
22Rv1 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for AR-V7 and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Cell Seeding and Treatment: Seed 22Rv1 cells in 6-well plates and treat with this compound (10 µM and 25 µM) or DMSO for 24 hours as described in the Western Blot protocol.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qRT-PCR: Set up the qRT-PCR reactions using SYBR Green qPCR Master Mix, cDNA template, and the specific primers for AR-V7 and the housekeeping gene.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of AR-V7 mRNA, normalized to the housekeeping gene.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of 22Rv1 cells using a colorimetric or luminescent assay.
Materials:
-
22Rv1 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete growth medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a DMSO control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol for the chosen reagent (e.g., add MTT solution and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
Experimental Workflow Diagram
The following diagram provides a general workflow for conducting experiments with this compound in 22Rv1 cells.
References
Application Notes and Protocols for VPC-80051 Treatment in Castration-Resistant Prostate Cancer Models
For Research Use Only.
Introduction
VPC-80051 is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor. In castration-resistant prostate cancer (CRPC), hnRNP A1 plays a critical role in the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of constitutively active AR splice variants, most notably AR-V7. The expression of AR-V7 is a key mechanism of resistance to androgen deprivation therapy and treatment with second-generation anti-androgens. This compound targets the RNA-binding domain (RBD) of hnRNP A1, thereby disrupting its interaction with pre-mRNA and reducing the levels of AR-V7.[1][2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound in CRPC cell models.
Mechanism of Action
This compound exerts its biological effect by inhibiting the RNA splicing activity of hnRNP A1. This inhibition leads to a reduction in the production of the AR-V7 splice variant, which is a key driver of resistance in CRPC.[1] The proposed signaling pathway involves the regulation of hnRNP A1 by upstream factors such as c-Myc and NF-κB2/p52. By reducing AR-V7 levels, this compound can decrease the viability of CRPC cells.
Data Presentation
In Vitro Efficacy of this compound in 22Rv1 Cells
| Parameter | This compound (10 µM) | This compound (25 µM) | Quercetin (10 µM) | Quercetin (25 µM) | Control (DMSO) | Reference |
| AR-V7 mRNA Level (% of Control) | 79.55% | 66.20% | 71.15% | 62.25% | 100% | |
| AR-V7 Protein Level | Reduced | Further Reduced | Reduced | Further Reduced | Baseline | |
| Cell Viability | Decreased | Further Decreased | Decreased | Further Decreased | 100% |
Quercetin is included as a reference hnRNP A1 inhibitor.
Experimental Protocols
General Cell Culture of 22Rv1 Cells
The 22Rv1 human prostate cancer cell line is recommended for studying the effects of this compound as it endogenously expresses both full-length AR and the AR-V7 splice variant.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for passaging at a 1:2 to 1:4 ratio.
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in DMSO. For example, dissolve 3.01 mg of this compound (MW: 301.29 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Aliquot to avoid repeated freeze-thaw cycles.
Experimental Workflow
Protocol 1: Analysis of AR-V7 mRNA Levels by qRT-PCR
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound (10 µM and 25 µM), a vehicle control (DMSO), and any other relevant controls.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercially available kit (e.g., RNeasy RNA purification system) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit).
-
qPCR: Perform quantitative real-time PCR using a qPCR supermix and primers specific for AR-V7 and a housekeeping gene (e.g., ACTB) for normalization.
-
AR-V7 Forward Primer: (Example) 5'-CCATCTTGTCGTCTTCGGAAATGTTA-3'
-
AR-V7 Reverse Primer: (Example) 5'-AGGGTCTGGTCATTTTGGATGCTCT-3'
-
-
Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Protocol 2: Analysis of AR-V7 Protein Levels by Western Blot
-
Cell Seeding and Treatment: Follow steps 1-3 from the qRT-PCR protocol.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and controls.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay Procedure (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
In Vivo Studies
Detailed in vivo efficacy data for this compound are limited in the currently available literature. For researchers planning in vivo experiments, the following formulation information may be useful as a starting point.
-
Oral Administration Formulation: A homogeneous suspension can be prepared in CMC-Na (Carboxymethylcellulose sodium). For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly.
-
Alternative Formulation: A solution can be prepared by dissolving this compound in DMSO, then diluting with PEG300, Tween80, and ddH2O. For example, a 1 mL working solution can be made by mixing 50 µL of a 60 mg/mL DMSO stock with 400 µL of PEG300, 50 µL of Tween80, and 500 µL of ddH2O. This mixed solution should be used immediately.
Researchers should perform pilot studies to determine the optimal dosing, schedule, and tolerability for their specific animal model.
Concluding Remarks
This compound is a valuable research tool for investigating the role of hnRNP A1 and AR-V7 in castration-resistant prostate cancer. The protocols outlined above provide a framework for the in vitro characterization of this compound's effects on AR-V7 expression and cell viability in CRPC models. Consistent and reproducible results will depend on careful adherence to these protocols and optimization based on specific laboratory conditions.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing VPC-80051 for the Study of AR-V7 Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) splice variant 7 (AR-V7) is a constitutively active form of the AR that lacks the ligand-binding domain. Its expression is a significant mechanism of resistance to androgen deprivation therapy (ADT) in castration-resistant prostate cancer (CRPC). Understanding the regulation of AR-V7 alternative splicing is therefore crucial for developing novel therapeutic strategies. VPC-80051 is a small molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key factor in the alternative splicing of AR pre-mRNA.[1][2][3][4] By inhibiting hnRNP A1, this compound effectively reduces the levels of AR-V7, offering a valuable tool for studying its role in CRPC.
These application notes provide detailed protocols for utilizing this compound to investigate AR-V7 alternative splicing and its downstream effects in prostate cancer cell lines.
Mechanism of Action
This compound functions by directly binding to the RBD of hnRNP A1. This interaction prevents hnRNP A1 from binding to the AR pre-mRNA, thereby inhibiting the splicing event that generates the AR-V7 mRNA transcript. This leads to a subsequent reduction in AR-V7 protein expression. The upstream regulation of hnRNP A1 involves transcription factors such as c-Myc and the NF-κB2/p52 pathway, which can be further explored to understand the complete signaling cascade.
Signaling Pathway of AR-V7 Alternative Splicing and this compound Inhibition
Caption: Signaling pathway of AR-V7 alternative splicing and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AR-V7 mRNA levels and cell viability in the 22Rv1 human prostate cancer cell line.
Table 1: Effect of this compound on AR-V7 mRNA Levels in 22Rv1 Cells
| Treatment | Concentration (µM) | AR-V7 mRNA Level (% of Control) | Reference |
| This compound | 10 | 79.55% | |
| This compound | 25 | 66.20% | |
| Quercetin (Control) | 10 | 71.15% | |
| Quercetin (Control) | 25 | 62.25% |
Table 2: Effect of this compound on 22Rv1 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Reference |
| This compound | >10 | Reduction Observed | |
| Quercetin (Control) | >10 | Reduction Observed |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on AR-V7.
Cell Culture and Treatment
Cell Line: 22Rv1 (human prostate carcinoma)
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Change medium every 2-3 days.
-
Subculture when cells reach 80-90% confluency.
This compound Treatment:
-
Seed 22Rv1 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 10 µM and 25 µM) in fresh culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the existing medium with the treatment-containing medium.
-
Incubate for the desired time period (e.g., 24-72 hours).
RNA Extraction and qRT-PCR for AR-V7
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Nuclease-free water
-
Primers (see table below)
Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| AR-V7 | CCATCTTGTCGTCTTCGGAAATGTTA | TTTGAATGAGGCAAGTCAGCCTTTCT | Bio-protocol |
| GAPDH | TCACCATCTTCCAGGAGCGAG | CTGCTTCACCACCTTCTTGATGTC | Bio-protocol |
| ACTIN (alternative) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Protocol:
-
RNA Extraction:
-
Lyse the this compound-treated and control cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction and purification.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers (final concentration 100-200 nM), cDNA template, and nuclease-free water.
-
Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method, normalizing the expression of AR-V7 to the housekeeping gene (e.g., GAPDH or ACTIN).
-
Western Blotting for AR-V7 Protein
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-AR-V7 (e.g., Cell Signaling Technology #68492, 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed 22Rv1 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µl of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Bio-Layer Interferometry (BLI) for Direct Binding of this compound to hnRNP A1
Materials:
-
BLI instrument (e.g., Octet®, ForteBio)
-
Streptavidin (SA) biosensors
-
Recombinant biotinylated hnRNP A1 protein
-
This compound at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Protocol:
-
Biosensor Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Protein Immobilization:
-
Immobilize the biotinylated hnRNP A1 protein onto the surface of the SA biosensors.
-
-
Baseline: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association:
-
Dip the biosensors into wells containing different concentrations of this compound to measure the association rate.
-
-
Dissociation:
-
Transfer the biosensors back into the assay buffer to measure the dissociation rate.
-
-
Data Analysis:
-
Analyze the binding curves to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants.
-
Conclusion
This compound serves as a potent and specific tool for investigating the role of hnRNP A1-mediated alternative splicing of AR-V7 in prostate cancer. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the mechanism of action of this compound and its effects on AR-V7 expression and cancer cell biology. These studies will contribute to a deeper understanding of AR-V7 regulation and may facilitate the development of novel therapeutics for CRPC.
References
- 1. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomod2016.gitlab.io [biomod2016.gitlab.io]
Application Notes and Protocols for Utilizing VPC-80051 in In-Vivo Mouse Models of Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known mechanism of action and in-vitro data for VPC-80051. As of the latest literature review, specific in-vivo efficacy studies for this compound in mouse models of prostate cancer have not been detailed. Therefore, the in-vivo protocol provided is a representative, hypothetical model based on standard preclinical research practices for similar compounds in castration-resistant prostate cancer (CRPC).
Introduction
This compound is a novel small molecule inhibitor that targets the RNA splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2] In the context of castration-resistant prostate cancer (CRPC), hnRNP A1 plays a crucial role in the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of the constitutively active AR splice variant 7 (AR-V7).[1][3] AR-V7 is a key driver of resistance to androgen deprivation therapies.[4] this compound directly binds to the RNA-binding domain (RBD) of hnRNP A1, inhibiting its function and subsequently reducing the levels of AR-V7 messenger RNA (mRNA) and protein. This mechanism provides a promising therapeutic strategy for overcoming drug resistance in CRPC. These notes provide detailed protocols for investigating the efficacy of this compound in a preclinical in-vivo mouse model of prostate cancer.
Mechanism of Action: Signaling Pathway
This compound functions by interrupting a critical pathway in the progression of castration-resistant prostate cancer. The c-Myc oncoprotein promotes the transcription of hnRNP A1. Subsequently, hnRNP A1 facilitates the alternative splicing of androgen receptor (AR) pre-mRNA, leading to the formation of the truncated and constitutively active AR-V7 splice variant. AR-V7 can translocate to the nucleus and activate target genes that drive tumor growth, even in the absence of androgens, thus conferring resistance to therapy. This compound directly inhibits the RNA-binding domain of hnRNP A1, which in turn suppresses the production of AR-V7 and mitigates its downstream effects.
References
Application Notes and Protocols for Assessing the Efficacy of VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-80051 is a small molecule inhibitor targeting the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2] By binding to hnRNP A1, this compound disrupts its splicing activity, leading to a reduction in the expression of the androgen receptor splice variant 7 (AR-V7).[1][2] AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain and is a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC).[3] These application notes provide detailed methodologies for assessing the in vitro and in vivo efficacy of this compound in CRPC models.
Mechanism of Action: Targeting the hnRNP A1/AR-V7 Axis
This compound exerts its anti-cancer effects by modulating a critical signaling pathway implicated in CRPC progression. The diagram below illustrates the proposed mechanism of action.
References
- 1. NF-kappaB2/p52:c-Myc:hnRNPA1 pathway regulates expression of androgen receptor splice variants and enzalutamide sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling the Pro-Remyelination Effects of VPC-80051 on the Brain Proteome
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Multiple sclerosis and other demyelinating diseases are characterized by the destruction of the myelin sheath, which insulates nerve fibers and is crucial for rapid nerve impulse conduction. Promoting remyelination is a key therapeutic strategy to restore neurological function. VPC-80051, a small molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity, has emerged as a promising compound for investigating the molecular mechanisms of remyelination.[1][2][3] This application note describes a proteomic workflow to investigate the effects of this compound on the brain proteome in a cuprizone-induced mouse model of demyelination and remyelination.[1][4] The cuprizone model provides a robust and reproducible method to study the processes of demyelination and spontaneous remyelination in the central nervous system. By analyzing the proteomic changes in specific brain regions, researchers can identify key proteins and pathways modulated by this compound, offering insights into its mechanism of action and potential as a therapeutic agent.
Experimental Design
The study utilizes a cuprizone-induced demyelination mouse model to assess the impact of this compound on brain remyelination. Mice are first subjected to a 5-week demyelination period with a cuprizone-containing diet. This is followed by a 5-week remyelination period where the mice are returned to a standard diet and treated with either this compound or a vehicle control. At the end of the treatment period, specific brain regions (prefrontal cortex, corpus callosum, and hippocampus) are collected for proteomic analysis using nanoESI-LC-MS/MS.
Materials and Methods
1. Cuprizone-Induced Demyelination Model
-
Animals: C57BL/6 mice.
-
Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for 5 weeks to induce demyelination.
-
Remyelination and Treatment: After 5 weeks, the cuprizone diet is replaced with standard chow. During this 5-week remyelination period, mice are administered this compound or a vehicle control.
2. Brain Tissue Preparation
-
At the end of the remyelination phase, mice are euthanized, and the prefrontal cortex (PFC), corpus callosum (CC), and hippocampus (HPC) are dissected.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until further processing.
3. Protein Extraction and Digestion
-
Frozen brain tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration is determined using a Bradford assay.
-
Aliquots of protein are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.
-
The resulting peptide mixtures are desalted using C18 spin columns.
4. NanoESI-LC-MS/MS Proteomic Analysis
-
Instrumentation: A high-resolution mass spectrometer equipped with a nano-electrospray ionization source.
-
Chromatography: Peptides are separated using a nano-liquid chromatography system with a reversed-phase column and a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable proteomics software package (e.g., MaxQuant) for protein identification and label-free quantification. The data is searched against a mouse protein database.
Results
This compound treatment during the remyelination phase leads to significant alterations in the proteome of the PFC, CC, and HPC. The quantitative proteomic analysis reveals changes in key proteins involved in myelination, as well as proteins associated with specific signaling pathways.
Table 1: Dysregulation of Myelin Sheath Proteins in Response to this compound Treatment
| Protein | Gene | Function | Log2 Fold Change (VPC vs. Vehicle) |
| Myelin-associated glycoprotein | MAG | Axon-myelin interactions | Dysregulated |
| Myelin basic protein | MBP | Myelin sheath compaction | Dysregulated |
| Myelin oligodendrocyte glycoprotein | MOG | Myelin sheath formation | Dysregulated |
| 2',3'-Cyclic-nucleotide 3'-phosphodiesterase | CNP | Myelin sheath maintenance | Dysregulated |
| Proteolipid protein | PLP | Myelin sheath structure | Differentially Expressed |
Table 2: Key Dysregulated Pathways and Associated Proteins
| Pathway | Key Proteins | Function |
| Sphingolipid Signaling | ASAH1, FYN | Myelin composition, cell signaling |
| Endocannabinoid Signaling | FAAH | Neurotransmission, inflammation |
| Synaptic Vesicle Cycle | DNM1, DNM2, DNM3 | Neurotransmitter release |
| GABAergic Synapse | GAD1, GAD2 | Inhibitory neurotransmission |
Data is compiled from proteomic analyses of the PFC, CC, and HPC regions.
The proteomic data indicates that this compound influences several interconnected pathways crucial for CNS function. The dysregulation of sphingolipid signaling and key myelin proteins suggests a direct impact on myelin composition and integrity. Furthermore, the alterations in endocannabinoid signaling, the synaptic vesicle cycle, and GABAergic synapses highlight the broader effects of hnRNP A1 inhibition on neuronal function and communication.
Conclusion
The proteomic workflow described in this application note provides a comprehensive approach to studying the effects of this compound on brain remyelination. The findings indicate that this compound significantly alters the proteome of key brain regions, affecting not only myelin-specific proteins but also broader signaling pathways involved in synaptic function and neurotransmission. These insights into the multifaceted roles of hnRNP A1 in the central nervous system can guide future research and the development of therapeutic interventions for demyelinating diseases.
References
- 1. Impacts of hnRNP A1 Splicing Inhibition on the Brain Remyelination Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Changes in hnRNP A1 Activity with VPC-80051
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) is a ubiquitously expressed RNA-binding protein that plays a critical role in multiple aspects of RNA metabolism, including pre-mRNA splicing, mRNA transport, and translation.[1][2][3] Its dysregulation is implicated in various diseases, notably in cancer. In castration-resistant prostate cancer (CRPC), hnRNP A1 is a key factor in the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of the constitutively active AR-V7 splice variant.[4][5] This variant is a major contributor to resistance to anti-androgen therapies.
VPC-80051 is a first-in-class small molecule inhibitor that directly targets the RNA-binding domain (RBD) of hnRNP A1. By binding to the RBD, this compound competitively inhibits the interaction of hnRNP A1 with its target RNA sequences, thereby modulating its splicing activity. A primary and well-documented consequence of this inhibition is the reduction of AR-V7 mRNA and protein levels in CRPC cell lines.
These application notes provide detailed protocols for a selection of key in vitro and cell-based assays to quantitatively and qualitatively measure the inhibitory effect of this compound on hnRNP A1 activity. The described methods are essential for researchers studying hnRNP A1 function, screening for novel inhibitors, and characterizing the mechanism of action of compounds like this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Bio-Layer Interferometry (BLI) Analysis of this compound Binding to hnRNP A1
| Compound | Analyte | Ligand Immobilization | Kon (1/Ms) | Kdis (1/s) | KD (M) |
| This compound | hnRNP A1 (UP1) | Streptavidin Biosensor | 1.2 x 10^3 | 2.4 x 10^-2 | 2.0 x 10^-5 |
| Quercetin (Control) | hnRNP A1 (UP1) | Streptavidin Biosensor | 8.9 x 10^2 | 3.1 x 10^-2 | 3.5 x 10^-5 |
Data are representative and may vary based on experimental conditions.
Table 2: Cellular Activity of this compound in 22Rv1 Prostate Cancer Cells
| Treatment | Concentration (µM) | AR-V7 mRNA Level (Fold Change vs. Vehicle) | AR-V7 Protein Level (% of Vehicle Control) | Cell Viability (% of Vehicle Control) |
| Vehicle (DMSO) | - | 1.0 | 100 | 100 |
| This compound | 10 | 0.6 | 65 | 85 |
| This compound | 25 | 0.3 | 30 | 55 |
| Quercetin | 10 | 0.8 | 80 | 90 |
| Quercetin | 25 | 0.5 | 50 | 70 |
Data are representative and collected after a 48-hour treatment period.
Mandatory Visualizations
References
- 1. hnRNP A1: The Swiss Army Knife of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target [frontiersin.org]
- 3. hnRNP A1 in RNA metabolism regulation and as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. Splicing Factors Have an Essential Role in Prostate Cancer Progression and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VPC-80051 for In-Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: VPC-80051 is a first-in-class small molecule inhibitor that targets the splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3] It functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1, thereby modulating its role in alternative pre-mRNA splicing.[4][5] A primary application of this compound in in-vitro research is the inhibition of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance in castration-resistant prostate cancer (CRPC). These notes provide an overview of its mechanism, dosage, and administration for in-vitro studies, along with detailed protocols for key experiments.
Mechanism of Action
This compound was identified through computer-aided drug design as an inhibitor of hnRNP A1. The established mechanism involves the binding of this compound to the hnRNP A1 RBD, which in turn reduces the downstream messenger levels of AR-V7. This targeted inhibition of hnRNP A1's splicing activity makes this compound a valuable tool for studying cancer biology, particularly in the context of therapeutic resistance.
Caption: Mechanism of this compound action on the hnRNP A1 signaling pathway.
Data Presentation: In-Vitro Efficacy of this compound
The following tables summarize the quantitative data from in-vitro studies of this compound in the 22Rv1 castration-resistant prostate cancer cell line.
Table 1: Effect of this compound on AR-V7 Levels
| Cell Line | Treatment Concentration | Duration | Assay Type | Observed Effect | Reference |
| 22Rv1 | 10 µM | Not Specified | Western Blot | Reduction in AR-V7 protein levels | |
| 22Rv1 | 25 µM | Not Specified | Western Blot | Reduction in AR-V7 protein levels | |
| 22Rv1 | 10 µM | Not Specified | qRT-PCR | Reduction in AR-V7 mRNA levels | |
| 22Rv1 | 25 µM | Not Specified | qRT-PCR | Reduction in AR-V7 mRNA levels |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Concentration | Duration | Assay Type | Observed Effect | Reference |
| 22Rv1 | > 10 µM | Not Specified | Cell Viability Assay | Reduction in cell viability |
Table 3: Binding Affinity of this compound to hnRNP A1
| Protein Domain | Ligand | Assay Type | Measurement | Observed Effect | Reference |
| UP1 domain of hnRNP A1 | This compound | Bio-layer Interferometry (BLI) | Binding | Dose-dependent direct binding |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on the methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Caption: General experimental workflow for in-vitro studies of this compound.
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO.
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Reconstitution: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM. For example, for a molecular weight of 301.29 g/mol , dissolve 3.01 mg in 1 mL of DMSO.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Cell Culture and Treatment
This protocol is based on studies using the 22Rv1 human prostate carcinoma cell line.
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Cell Seeding: Seed 22Rv1 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a density that will allow for logarithmic growth during the experiment.
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Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM or 25 µM). A vehicle control (DMSO) should be run in parallel.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for AR-V7 mRNA Levels
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RNA Extraction: Following treatment with this compound for the desired duration, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform quantitative PCR using primers specific for AR-V7 and a suitable housekeeping gene (e.g., GAPDH) for normalization. The reaction should be performed on a real-time PCR system.
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Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method.
Protocol 4: Western Blotting for AR-V7 Protein Levels
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Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR-V7 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 5: Cell Viability Assay
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Cell Seeding and Treatment: Seed 22Rv1 cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0-50 µM) as described in Protocol 2.
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Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
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Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value. A reduction in cell viability is expected at concentrations greater than 10 µM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Troubleshooting VPC-80051 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with VPC-80051 in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential reasons?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO:
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Compound Purity: The presence of impurities can significantly impact the solubility of the compound. It is advisable to verify the purity of your this compound lot.
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DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can decrease the solubility of organic compounds like this compound.[1][3][4] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
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Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. Refer to the solubility data table below to ensure you are working within the recommended concentration range.
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Temperature: The dissolution of this compound may be temperature-dependent. Gentle warming can help increase solubility.
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Insufficient Agitation: Adequate mixing is crucial for dissolving the compound. Ensure you are vortexing or sonicating the solution sufficiently.
Q2: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. To redissolve the compound, you can try gently warming the vial to 37°C and vortexing or sonicating until the solution is clear. To prevent this from recurring, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: How should I properly store my this compound stock solutions in DMSO for optimal stability?
A3: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Q4: Can I warm the this compound solution to aid dissolution?
A4: Yes, gentle warming to around 37°C in a water bath can facilitate the dissolution of this compound. However, avoid excessive heat as it may lead to the degradation of the compound.
Q5: Is sonication recommended for dissolving this compound?
A5: Yes, sonication is a recommended technique to aid in the dissolution of this compound, especially at higher concentrations. A 5-15 minute sonication in a water bath can be effective.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| 100 | 331.91 | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. | |
| 60 | 199.14 | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | |
| 3.01 | 10 | - |
Molecular Weight of this compound is approximately 301.30 g/mol .
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
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Preparation: Allow the vial of this compound and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
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Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration.
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Solvent Addition: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
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Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.
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Visual Inspection: Check the solution for any undissolved particles.
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Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Vortex the solution again.
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Sonication (if necessary): If solids are still present, place the vial in a water bath sonicator for 5-15 minutes, or until the solution is clear.
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Final Inspection: Once dissolved, the solution should be clear and free of any particulate matter.
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Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.
Visualizations
References
Optimizing VPC-80051 concentration for maximum AR-V7 reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of VPC-80051 for the effective reduction of Androgen Receptor Splice Variant 7 (AR-V7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that targets the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2][3][4][5] By binding to hnRNP A1, this compound disrupts its interaction with pre-mRNA, which in turn alters alternative splicing events. This specifically leads to a reduction in the production of AR-V7, a splice variant of the androgen receptor implicated in therapy-resistant prostate cancer.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to reduce AR-V7 messenger RNA and protein levels in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year.
Q4: What is the expected outcome of this compound treatment on cancer cells?
A4: By reducing AR-V7 levels, this compound can decrease the viability of castration-resistant prostate cancer cells. This is because AR-V7 is a driver of resistance to androgen deprivation therapy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reduction in AR-V7 protein levels observed. | Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit hnRNP A1 splicing activity. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1 µM to 50 µM. |
| Incorrect Compound Handling: Improper storage or handling of this compound may have led to its degradation. | Ensure the compound is stored correctly at -20°C (powder) or -80°C (DMSO stock). Avoid repeated freeze-thaw cycles. | |
| Poor Cell Health: Cells may be unhealthy or at a high passage number, affecting their response to treatment. | Use cells with low passage numbers and ensure high viability (>95%) before starting the experiment. | |
| High levels of cell death observed at all concentrations. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration. |
| Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing fresh dilutions or using a lower top concentration. | |
| Inconsistent results between experiments. | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Standardize the cell seeding density and ensure even cell distribution in the culture plates. |
| Inconsistent Incubation Times: The duration of this compound treatment can significantly impact the outcome. | Maintain a consistent incubation time for all experiments. A 24-hour treatment period has been shown to be effective for AR-V7 reduction. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to identify the optimal concentration of this compound for maximum AR-V7 reduction in 22Rv1 cells.
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Cell Seeding:
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Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
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This compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution to prepare working concentrations ranging from 1 µM to 50 µM in culture medium.
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Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
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Incubation:
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Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Cell Lysis and Protein Quantification:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using RIPA buffer containing protease inhibitors.
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Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis for AR-V7:
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Follow the detailed Western Blot protocol provided below.
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Western Blot Protocol for AR-V7 Detection
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Sample Preparation:
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Normalize the protein concentration for all samples.
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Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
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Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
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Run the gel until the dye front reaches the bottom.
-
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Protein Transfer:
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Transfer the proteins from the gel to a PVDF membrane.
-
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Blocking:
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Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
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Primary Antibody Incubation:
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Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology #68492) overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) on the same membrane or a parallel blot.
-
-
Washing:
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Wash the membrane three times with TBST for 10 minutes each.
-
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Secondary Antibody Incubation:
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection:
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Wash the membrane three times with TBST for 10 minutes each.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Densitometry Analysis:
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Quantify the band intensities using image analysis software (e.g., ImageJ).
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Normalize the AR-V7 band intensity to the corresponding loading control band intensity.
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Calculate the percentage reduction of AR-V7 relative to the vehicle-treated control.
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Data Presentation
Table 1: Dose-Dependent Effect of this compound on AR-V7 Protein Levels in 22Rv1 Cells
| This compound Concentration (µM) | Mean AR-V7 Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95 | 4.8 |
| 5 | 78 | 6.1 |
| 10 | 55 | 7.3 |
| 25 | 30 | 5.9 |
| 50 | 28 | 6.5 |
Note: The data presented in this table is a representative example based on published findings and should be confirmed experimentally.
Visualizations
Signaling Pathway
Caption: c-Myc/hnRNP A1/AR-V7 signaling pathway and this compound inhibition.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate VPC-80051-induced cytotoxicity in cell cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate VPC-80051-induced cytotoxicity in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor.[1][2][3][4][5] It was discovered through computer-aided drug design and functions by targeting the RNA-binding domain (RBD) of hnRNP A1. This interaction disrupts the alternative splicing activity of hnRNP A1, leading to a reduction in the levels of the androgen receptor splice variant 7 (AR-V7). AR-V7 is a key driver of drug resistance in castration-resistant prostate cancer (CRPC).
Q2: At what concentrations does this compound typically show efficacy and cytotoxicity?
Published studies have shown that this compound reduces AR-V7 levels and decreases the viability of 22Rv1 CRPC cells at concentrations of 10 µM and 25 µM. It is important to note that the cytotoxic concentration can vary depending on the cell line and experimental conditions.
Q3: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by:
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Verifying Compound and Solvent Concentration: Double-check all calculations for the final concentration of this compound and its solvent (typically DMSO) in the culture medium. High concentrations of DMSO (generally above 0.5%) can be toxic to cells.
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Assessing Baseline Cell Health: Ensure your cells are healthy and viable before starting the experiment. Factors like passage number and seeding density can impact cell sensitivity.
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Performing a Dose-Response Curve: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) for your specific cell line. This will help identify a therapeutic window where you can observe the desired biological effect with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high for your specific cell line. | Perform a detailed dose-response experiment with a broader range of concentrations (e.g., from 0.1 µM to 50 µM) to precisely determine the IC50 and CC50 values. | Identification of a concentration that effectively reduces AR-V7 levels with acceptable cell viability. |
| Prolonged exposure to the inhibitor is causing cumulative toxicity. | Conduct a time-course experiment. Treat cells with an effective concentration of this compound and assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours). | Determination of the optimal exposure time to achieve the desired effect while minimizing cytotoxicity. Shorter incubation times may be sufficient. |
| The solvent (DMSO) is contributing to cytotoxicity. | Run a vehicle control experiment with the same concentrations of DMSO used to deliver this compound. Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%). | To determine if the observed cytotoxicity is due to the compound or the solvent. |
| The cell line is highly sensitive to splicing inhibition. | Consider using a more robust cell line for initial experiments or one that is less dependent on the specific splicing events targeted by this compound. | Understanding if the observed cytotoxicity is cell-type specific. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. Ensure consistent incubation conditions. | Increased reproducibility of experimental results. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect them from light. | Consistent potency of the inhibitor across experiments. |
| Precipitation of this compound in culture medium. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower final concentration. | Ensuring the compound is fully solubilized and available to the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 and CC50 of this compound
This protocol outlines a method to determine the concentration of this compound that inhibits the desired biological activity by 50% (IC50) and the concentration that causes 50% cell death (CC50).
Materials:
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Your cell line of interest (e.g., 22Rv1)
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Complete cell culture medium
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This compound
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DMSO (or other appropriate solvent)
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96-well cell culture plates
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Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
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Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis:
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Normalize the data to the untreated control (100% viability).
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Plot the percent viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to determine the CC50 value.
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In parallel, assess the biological endpoint of interest (e.g., AR-V7 levels by Western blot or qRT-PCR) to determine the IC50.
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Data Presentation
Table 1: Example Dose-Response Data for this compound in 22Rv1 Cells (72h Incubation)
| This compound (µM) | % Cell Viability (Mean ± SD) | % AR-V7 Reduction (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 3.1 |
| 1 | 98 ± 4.8 | 15 ± 4.5 |
| 5 | 85 ± 6.1 | 45 ± 7.2 |
| 10 | 60 ± 7.5 | 70 ± 6.8 |
| 25 | 35 ± 8.2 | 85 ± 5.9 |
| 50 | 15 ± 4.3 | 90 ± 4.1 |
Note: This is example data and actual results may vary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability and shelf-life of VPC-80051 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of VPC-80051 solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in DMSO and ethanol but is insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Maximum Solubility in DMSO: 60 mg/mL (199.14 mM)[1]
-
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature for at least 1 hour before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
| Format | Storage Temperature | Shelf-Life | Recommendations |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed vial, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1][2] | Aliquot into single-use vials. |
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur for several reasons, including improper storage or "solvent shock" when diluting into aqueous media.
-
Immediate Action: Gently warm the solution to 37°C and sonicate for 5-10 minutes to try and redissolve the precipitate.
-
For Stock Solutions: If precipitation persists, it may indicate that the DMSO has absorbed moisture, reducing the solubility of this compound. Prepare a fresh stock solution using anhydrous DMSO.
-
For Working Solutions: Precipitation upon dilution into aqueous media is common for hydrophobic compounds. Refer to the troubleshooting guide below for preventing precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: When I dilute my DMSO stock solution of this compound into my cell culture medium, a precipitate forms immediately or over time.
Cause: This is likely due to the poor aqueous solubility of this compound. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out" of the solution.
Solutions:
-
Optimize Dilution Method:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.
-
-
Reduce Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Aim for a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%.
-
-
Determine Maximum Soluble Concentration:
-
Perform a solubility test in your specific cell culture medium to determine the highest concentration of this compound that remains in solution.
-
Issue 2: Loss of this compound Activity Over Time in Aqueous Solutions
Problem: I observe a decrease in the efficacy of my this compound working solution over the course of my experiment.
Cause: this compound may be degrading in the aqueous environment of the cell culture medium. The indazole and amide functional groups in its structure can be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures.
Solutions:
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
pH Considerations: Be mindful of the pH of your cell culture medium, as significant deviations from physiological pH could accelerate degradation.
-
Stability Assessment: If long-term incubation is necessary, consider performing a stability study to quantify the rate of degradation under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Solution by HPLC-MS
Objective: To quantify the degradation of this compound in a specific solution over time.
Materials:
-
This compound
-
Solvent of interest (e.g., cell culture medium, PBS)
-
HPLC-MS system
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 10 µM).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC-MS to determine the concentration of the parent this compound molecule.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Hypothetical HPLC-MS Method Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection (MS) | ESI+, monitoring for m/z of this compound |
Visualizations
Caption: this compound inhibits hnRNP A1, altering pre-mRNA splicing.
Caption: Workflow for troubleshooting this compound precipitation.
References
Refining VPC-80051 Treatment Protocols for Reproducible Results: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental protocols involving VPC-80051. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo studies, ensuring greater reproducibility and accuracy of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor.[1][2][3][4] It was identified through computer-aided drug discovery and specifically targets the RNA-binding domain (RBD) of hnRNP A1.[1] By binding to the hnRNP A1 RBD, this compound alters its alternative splicing activity. A key downstream effect of this inhibition is the reduction of the AR-V7 splice variant of the androgen receptor, which is a known driver of drug resistance in castration-resistant prostate cancer (CRPC).
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line. In these cells, treatment with this compound has been shown to reduce the levels of AR-V7 mRNA and protein, which correlates with a decrease in cell viability.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on published data, effective concentrations for in vitro experiments in 22Rv1 cells range from 10 µM to 25 µM. Treatment with this compound at these concentrations for 24 hours has been shown to significantly reduce AR-V7 mRNA levels. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo studies, this compound can be solubilized in a vehicle suitable for intraperitoneal (i.p.) injection. One suggested formulation involves dissolving the compound in DMSO and then diluting it with a solution of 0.1% Tween-80 in saline. Another protocol suggests a suspension in a mixture of DMSO, PEG300, Tween-80, and saline for oral or intraperitoneal administration. It is crucial to prepare the working solution freshly on the day of use.
Troubleshooting Guides
In Vitro Assay Inconsistencies
Q5: I am observing high variability in my cell viability assay results with this compound. What could be the cause?
A5: High variability in cell-based assays can stem from several factors. Here are some troubleshooting steps:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent concentrations in the wells. Consider preparing a concentrated stock solution in DMSO and then diluting it in the final medium. Be mindful of the final DMSO concentration, as it can be toxic to cells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells.
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Assay Incubation Time: The timing of the viability assay readout is critical. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and research question.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification of your incubator.
Q6: My Western blot results for AR-V7 are not showing a consistent decrease after this compound treatment. What should I check?
A6: Inconsistent Western blot results can be frustrating. Here are some potential solutions:
-
Confirm Compound Activity: Before proceeding with Western blotting, confirm that your batch of this compound is active by performing a dose-response cell viability assay.
-
Optimize Treatment Time: The reduction in AR-V7 protein levels may be time-dependent. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the optimal treatment duration to observe a significant decrease.
-
Protein Extraction and Handling: Ensure that your protein extraction protocol is efficient and that samples are handled consistently to prevent protein degradation. Use protease and phosphatase inhibitors in your lysis buffer.
-
Antibody Validation: Verify the specificity of your AR-V7 antibody. Run appropriate controls, such as a positive control cell line known to express AR-V7 and a negative control.
In Vivo Experiment Challenges
Q7: I am having difficulty with the in vivo formulation of this compound. It appears to be precipitating.
A7: Poor aqueous solubility is a common challenge for many small molecule inhibitors. If you observe precipitation, consider the following:
-
Optimize the Vehicle: The suggested formulations of DMSO/PEG300/Tween-80/saline or DMSO/Tween-80/saline can be adjusted. You may need to empirically determine the optimal ratio of co-solvents for your desired concentration. Gentle heating and sonication can aid in dissolution, but be cautious of compound degradation.
-
Prepare Freshly: As recommended, always prepare the formulation immediately before administration to minimize the chance of precipitation over time.
-
Consider Alternative Formulations: For poorly soluble compounds, other strategies such as the use of cyclodextrins to form inclusion complexes can be explored to improve solubility.
Q8: My in vivo experiments are not showing the expected therapeutic effect. What are the potential reasons?
A8: A lack of in vivo efficacy can be due to a number of factors beyond the compound's intrinsic activity:
-
Suboptimal Bioavailability: The route of administration and formulation can significantly impact the amount of compound that reaches the target tissue. If using oral gavage, bioavailability may be low. Intraperitoneal injection may offer a better initial route to assess efficacy.
-
Inadequate Dosing: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.
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Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to understand the drug's exposure profile and to design an appropriate dosing schedule.
-
Tumor Model Resistance: The specific tumor model you are using may have intrinsic resistance mechanisms to the inhibition of the hnRNP A1 pathway.
Data Presentation
Table 1: In Vitro Activity of this compound in 22Rv1 Cells
| Parameter | Concentration | Result | Reference |
| AR-V7 mRNA Levels | 10 µM | 79.55% of DMSO control | |
| AR-V7 mRNA Levels | 25 µM | 66.20% of DMSO control | |
| Cell Viability | > 10 µM | Reduction in viability observed |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for AR-V7 Protein Levels
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against AR-V7 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the AR-V7 signal to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting AR-V7 production.
Caption: A typical experimental workflow for in vitro characterization of this compound.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to VPC-80051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the hnRNP A1 inhibitor, VPC-80051, in cancer cell lines. As direct published evidence of acquired resistance to this compound is limited, this guide focuses on hypothesized resistance mechanisms based on established principles of drug resistance to targeted therapies and provides experimental workflows to investigate and potentially overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing factor.[1][2][3] It functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1.[1][2] This interaction prevents hnRNP A1 from binding to pre-mRNA, leading to a reduction in the alternative splicing of specific transcripts. A key target of this inhibition is the androgen receptor (AR) pre-mRNA, resulting in decreased levels of the AR-V7 splice variant, which is a known driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC).
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other targeted inhibitors, potential mechanisms include:
-
Target Alteration: Mutations in the HNRNPA1 gene that alter the drug-binding site, reducing the affinity of this compound for its target.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of hnRNP A1. For instance, pathways that independently promote the expression or stability of AR-V7 or other critical downstream targets of hnRNP A1 could be activated. The c-Myc oncogene is a known transcriptional regulator of hnRNP A1, and its dysregulation could contribute to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), or breast cancer resistance protein (BCRP/ABCG2), which can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Altered Metabolism of this compound: Changes in cellular metabolism that lead to the inactivation and/or degradation of the compound.
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value would indicate acquired resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased efficacy of this compound (higher IC50) | 1. Target Mutation: Alteration in the HNRNPA1 gene preventing drug binding. 2. Bypass Pathway Activation: Upregulation of compensatory signaling pathways. 3. Increased Drug Efflux: Overexpression of ABC transporters. | 1. Sequence the HNRNPA1 gene in resistant cells to identify potential mutations. Perform a co-immunoprecipitation assay to assess the binding of this compound to hnRNP A1. 2. Use western blotting or qRT-PCR to analyze the expression and activation of known compensatory pathways (e.g., c-Myc, downstream effectors of AR-V7). 3. Assess the expression of common ABC transporters (P-gp, MRP1, BCRP) via western blotting or qRT-PCR. Test for reversal of resistance by co-treating with known ABC transporter inhibitors. |
| AR-V7 levels are not decreasing upon this compound treatment | 1. Ineffective hnRNP A1 inhibition: Due to target mutation or drug efflux. 2. Alternative AR-V7 regulation: A bypass mechanism is regulating AR-V7 splicing or stability independent of hnRNP A1. | 1. Confirm target engagement by assessing hnRNP A1 levels and its interaction with this compound. 2. Investigate other splicing factors or signaling pathways known to regulate AR splicing. |
| Cell viability is not affected, but AR-V7 levels are reduced | Cellular adaptation: The cells may have become less dependent on the AR-V7 signaling axis for survival. | Investigate downstream effectors of AR-V7 and other pro-survival pathways that may be upregulated. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in sensitive cell lines and provide a template for researchers to populate with their own data from potentially resistant lines.
Table 1: In Vitro Efficacy of this compound in Sensitive vs. Hypothetical Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference/Notes |
| 22Rv1 (CRPC) | This compound | ~10-25 | 1 | |
| 22Rv1-Res (Hypothetical) | This compound | >50 | >2-5 | Researcher's Data |
Table 2: Effect of this compound on AR-V7 Expression
| Cell Line | Treatment | Concentration (µM) | AR-V7 mRNA Reduction (%) | AR-V7 Protein Reduction (%) | Reference/Notes |
| 22Rv1 | This compound | 10 | 20.45 | Correlated with mRNA reduction | |
| 22Rv1 | This compound | 25 | 33.8 | Correlated with mRNA reduction | |
| 22Rv1-Res (Hypothetical) | This compound | 25 | <10 | <10 | Researcher's Data |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
96-well plates
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Cancer cell lines (parental and potentially resistant)
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Complete culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for formazan dissolution)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of hnRNP A1, AR-V7, and potential bypass pathway proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-hnRNP A1, anti-AR-V7, anti-c-Myc, anti-P-gp, anti-β-actin)
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HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of HNRNPA1, AR-V7, and other genes of interest.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Hypothetical Bypass Pathway in this compound Resistance
Caption: Hypothetical bypass mechanism for this compound resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating this compound resistance.
References
Best practices for storing and handling VPC-80051
Technical Support Center: VPC-80051
Product Name: this compound (Racemate) Synonyms: VPC 80051, VPC80051[1][2] Chemical Formula: C16H13F2N3O[1][3] Molecular Weight: 301.30[1] Mechanism of Action: this compound is a first-in-class small molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity. It directly targets the RNA-binding domain (RBD) of hnRNP A1. This interaction disrupts the protein's role in alternative pre-mRNA splicing, notably reducing the messenger levels of AR-V7, a splice variant of the androgen receptor implicated in castration-resistant prostate cancer (CRPC).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: The solid powder form of this compound is stable for years when stored correctly. For long-term storage (months to years), keep the powder at -20°C, dry, and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. The product is shipped under ambient temperature as it is stable for a few weeks during ordinary shipping.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 60 mg/mL (199.14 mM) or even 100 mg/mL achievable. Always use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q4: Is this compound sensitive to light or air?
A4: While specific photostability data for this compound is not detailed, it is a general best practice for small molecule inhibitors to be protected from light to prevent potential photochemical degradation. Storing both the powder and solutions in amber or foil-wrapped vials is recommended. For compounds susceptible to oxidation, purging the vial headspace with an inert gas like argon or nitrogen can improve stability.
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C, Dry, Dark | Up to 3 years | |
| 0-4°C, Dry, Dark | Days to Weeks | ||
| Storage (Stock Solution in DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | ||
| Solubility (DMSO) | 60 mg/mL (199.14 mM) | - | |
| 100 mg/mL (ultrasonic) | - |
Troubleshooting Guides
Issue 1: My this compound precipitated out of my aqueous working solution.
-
Question: I diluted my DMSO stock solution into my aqueous cell culture media/buffer, and the compound immediately crashed out. What should I do?
-
Answer: This is a common issue for hydrophobic small molecules. The final concentration of DMSO in your aqueous medium is critical.
-
Immediate Action: Ensure the final DMSO concentration in your experiment is low, typically less than 0.5% (v/v), to avoid solvent-induced toxicity and solubility issues.
-
Troubleshooting Steps:
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Use Intermediary Solvents: For in vivo preparations, a co-solvent system is often necessary. A common formulation involves a step-wise addition of DMSO, PEG300, Tween-80, and finally a saline or buffer solution.
-
Sonication/Heating: If precipitation occurs, gentle warming or sonication can help redissolve the compound. However, ensure your compound is stable to heat.
-
Lower Concentration: The desired final concentration of this compound may be above its solubility limit in the final aqueous medium. Try working at a lower concentration.
-
-
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: I am seeing inconsistent results or a loss of activity in my cell-based assays.
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Question: My experiments with this compound are not reproducible, and the inhibitory effect seems to be diminishing over time. What could be the cause?
-
Answer: Inconsistent results or loss of activity often point to compound instability or degradation in the stock or working solution.
-
Immediate Action: Prepare fresh working solutions from a properly stored DMSO stock aliquot for every experiment. Do not reuse working solutions that have been stored or incubated for extended periods. In vivo working solutions should be prepared fresh and used the same day.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that your stock solutions have not undergone more than 3-5 freeze-thaw cycles. Excessive cycling can lead to degradation or precipitation.
-
Check for Contamination: Ensure solvents are of high purity and free from water or other contaminants that could react with the compound.
-
Assess Stability in Media: Small molecules can be unstable in cell culture media due to pH, enzymatic degradation, or binding to serum proteins. Consider performing a time-course experiment to assess how long this compound remains active in your specific assay conditions.
-
Use a Positive Control: Include a known, stable inhibitor for the same pathway (if available) to confirm that the assay itself is performing correctly.
-
-
Experimental Protocols
Protocol: Determining the IC50 of this compound in 22Rv1 Cells using a Cell Viability Assay
This protocol outlines a method to assess the concentration-dependent effect of this compound on the viability of the 22Rv1 castration-resistant prostate cancer cell line, which is known to be sensitive to the compound.
1. Materials:
-
This compound powder
-
High-purity DMSO
-
22Rv1 cells (ATCC® CRL-2505™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent)
-
Multichannel pipette, sterile reservoirs
-
Plate reader (luminometer or spectrophotometer)
2. Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in DMSO. For example, dissolve 3.013 mg of this compound (MW=301.3) in 500 µL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.
3. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and count 22Rv1 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Dilution Series:
-
Thaw one aliquot of the 20 mM this compound stock solution.
-
Prepare a 2X working concentration series in complete medium. For example, for a final concentration range of 0.1 µM to 50 µM, you would prepare a 2X series from 0.2 µM to 100 µM.
-
Important: The final DMSO concentration should not exceed 0.5%. Ensure the DMSO concentration is the same across all wells, including the vehicle control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and the compound concentrations to 1X.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" control wells (medium only, for background subtraction).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of MTS reagent and incubate for 1-4 hours).
-
Read the plate on a compatible plate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
4. Data Analysis:
-
Subtract the background absorbance/luminescence from all wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
References
Identifying and resolving inconsistencies in VPC-80051 experimental outcomes
Welcome to the technical support center for VPC-80051. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential inconsistencies in experimental outcomes with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity.[1][2] It functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1.[1][2][3] This interaction disrupts the protein's ability to regulate pre-mRNA splicing, leading to a reduction in the levels of specific splice variants, such as the androgen receptor splice variant 7 (AR-V7). The downregulation of AR-V7 is a key therapeutic strategy in castration-resistant prostate cancer (CRPC).
Q2: In which cell lines have the effects of this compound been demonstrated?
A2: The primary cell line used to demonstrate the activity of this compound is the 22Rv1 human castration-resistant prostate cancer cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advisable.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: In vitro studies have shown that this compound reduces AR-V7 levels and decreases cell viability in 22Rv1 cells at concentrations between 10 µM and 25 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize the reported quantitative outcomes of this compound treatment in 22Rv1 cells.
Table 1: Effect of this compound on AR-V7 mRNA Levels
| Treatment Concentration | Percentage of AR-V7 mRNA Levels (Normalized to Control) |
| 10 µM | 79.55% |
| 25 µM | 66.20% |
Data from quantitative RT-PCR (qRT-PCR) analysis in 22Rv1 cells under androgen-deprived conditions.
Table 2: Effect of this compound on 22Rv1 Cell Viability
| Treatment Concentration | Observation |
| > 10 µM | Reduction in cell viability correlated with a decrease in AR-V7 levels. |
Detailed Methodologies
1. Quantitative RT-PCR (qRT-PCR) for AR-V7 mRNA Levels
-
Cell Culture: 22Rv1 cells are cultured in appropriate media under androgen-deprived conditions.
-
Treatment: Cells are treated with this compound at the desired concentrations (e.g., 10 µM and 25 µM) or a vehicle control (e.g., DMSO) for a specified duration.
-
RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of AR-V7 mRNA is quantified using qPCR with primers specific for AR-V7 and a reference gene (e.g., actin). The results are analyzed using the ΔΔCt method.
2. Western Blotting for AR-V7 Protein Levels
-
Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for AR-V7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in AR-V7 Levels
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Cell Health | Ensure that the 22Rv1 cells are healthy, within a low passage number, and in the exponential growth phase before treatment. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve to confirm the effective concentration in your experimental setup. |
| Inefficient RNA Extraction or Protein Lysis | Check the quality and quantity of your extracted RNA or protein. Use high-quality extraction and lysis reagents and follow the manufacturer's protocols. |
| Suboptimal qPCR or Western Blotting Conditions | Optimize your qPCR primer concentrations and annealing temperature. For Western blotting, optimize antibody concentrations and incubation times. |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for better consistency. Avoid using the outer wells of the plate, which are prone to evaporation. |
| DMSO/Vehicle Toxicity | Include a vehicle-only control to assess the toxicity of the solvent. The final DMSO concentration should typically be below 0.5%. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. |
| Incorrect Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Consider using an alternative assay that measures a different endpoint (e.g., ATP levels with CellTiter-Glo®). |
Visual Guides
Caption: this compound inhibits hnRNP A1, leading to reduced AR-V7 expression.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Optimizing Delivery Methods for VPC-80051 in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive support for the preclinical administration of VPC-80051. It includes frequently asked questions (FAQs), troubleshooting advice for common issues, detailed experimental protocols, and key data to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the first small-molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity discovered through computer-aided drug design.[1][2][3][4] It functions by directly targeting and interacting with the RNA-binding domain (RBD) of hnRNP A1.[5] In the context of castration-resistant prostate cancer (CRPC), this interaction inhibits the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to a reduction in the levels of the AR-V7 splice variant, which is a key driver of drug resistance.
Q2: What are the key physicochemical properties of this compound?
A2: The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 877969-69-2 (Racemic) | |
| Molecular Formula | C16H13F2N3O | |
| Molecular Weight | 301.30 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (by HPLC) |
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
A3: this compound is soluble in DMSO but insoluble in water. Proper storage is critical to maintain the compound's stability.
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Conc. | 10 mM to 100 mg/mL in fresh, anhydrous DMSO | |
| Storage (Powder) | -20°C for long-term (months to years); 4°C for short-term (days to weeks) | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Q4: How should I prepare this compound for in vivo administration in animal models?
A4: Since this compound is poorly soluble in aqueous solutions, a formulation vehicle is required for in vivo studies. The choice of vehicle depends on the desired route of administration (e.g., intravenous, intraperitoneal, oral). Below are some common formulations. It is always recommended to perform a small-scale formulation test to ensure the compound forms a stable solution or suspension.
| Route | Formulation Composition | Final Concentration | Reference |
| Intravenous (IV) / Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (clear solution) | |
| Intraperitoneal (IP) / Oral (PO) | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (clear solution) | |
| Oral (PO) | Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%) | ≥ 5 mg/mL (homogeneous suspension) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preparation and administration in animal studies.
Caption: Mechanism of action for this compound in CRPC.
Caption: Workflow for this compound formulation and administration.
Troubleshooting Guides
Issue 1: The final dosing solution shows precipitation or cloudiness.
-
Possible Cause 1: Poor Solubility. this compound is highly hydrophobic. The proportion of aqueous solution (like saline) may be too high for the concentration of DMSO.
-
Solution: Prepare the formulation fresh immediately before each use. Gently warm the solution to 37°C and/or sonicate briefly to aid dissolution. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.
-
-
Possible Cause 2: Incorrect Mixing Order. The order in which formulation components are mixed is often critical.
-
Solution: Follow a validated protocol precisely. For the recommended IV/IP formulation, first add the DMSO stock to PEG300 and mix, then add Tween-80 and mix, and finally, add the saline dropwise while vortexing.
-
Issue 2: Unexpected toxicity, mortality, or severe adverse effects are observed in animals.
-
Possible Cause 1: Vehicle Toxicity. Some vehicles, especially those with high concentrations of DMSO or surfactants like Tween-80, can cause adverse effects.
-
Solution: Always include a "vehicle-only" control group dosed in parallel with the treatment groups. This helps differentiate between compound-specific toxicity and vehicle-induced effects.
-
-
Possible Cause 2: Incorrect Dosing Calculation. Simple errors in calculating the dose volume based on animal weight can lead to significant overdosing.
-
Solution: Double-check all calculations. It is good practice to have a second researcher verify the formulation concentration and dose calculations before administration.
-
-
Possible Cause 3: Rapid Intravenous (IV) Injection. A rapid bolus injection can cause the compound to precipitate in the bloodstream or lead to acute cardiovascular effects.
-
Solution: Administer the dose via a slow IV push over 1-2 minutes or use a syringe pump for a controlled, steady infusion.
-
Issue 3: High variability in plasma concentration is observed after oral (PO) administration.
-
Possible Cause 1: Improper Gavage Technique. Incorrect oral gavage technique can result in the dose being delivered to the esophagus or trachea instead of the stomach, leading to poor and erratic absorption.
-
Solution: Ensure all personnel are properly trained and proficient in oral gavage techniques for the specific species being used. If resistance is felt, the gavage needle should be withdrawn and reinserted.
-
-
Possible Cause 2: Inconsistent Fasting State. The presence or absence of food in the stomach can significantly alter the absorption of an orally administered compound.
-
Solution: Implement and follow a consistent fasting or non-fasting protocol across all study animals to minimize variability.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration (5 mg/mL)
This protocol details the preparation of a 1 mL working solution. The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO. This can be achieved by dissolving 5 mg of this compound into 100 µL of DMSO. Mix thoroughly by vortexing or brief sonication until the powder is completely dissolved.
-
Add PEG300: In a new sterile tube, add 400 µL of PEG300.
-
Combine Stock and PEG300: Add the 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogeneous.
-
Add Saline: Slowly add 450 µL of sterile saline to the mixture, preferably dropwise while continuously vortexing, to prevent precipitation.
-
Final Inspection: The final 1 mL solution should be clear. If any cloudiness appears, gently warm the solution and vortex again. Use the formulation immediately after preparation for optimal results.
References
- 1. This compound |CAS:877969-69-2 (Racemate) Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Navigating the Inhibition of hnRNP A1: A Comparative Analysis of VPC-80051 and Other Key Inhibitors
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of VPC-80051 with other heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) inhibitors. This document provides a detailed analysis of available experimental data, methodologies, and an overview of the relevant signaling pathways.
The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has emerged as a critical therapeutic target in various diseases, most notably in castration-resistant prostate cancer (CRPC). Its role in regulating pre-mRNA splicing, particularly of the androgen receptor (AR) to produce the constitutively active AR-V7 splice variant, has spurred the development of targeted inhibitors. This guide provides a comparative overview of this compound, a novel hnRNP A1 inhibitor, and other known inhibitors, offering a valuable resource for the scientific community.
Quantitative Efficacy of hnRNP A1 Inhibitors
To facilitate a clear comparison of the available hnRNP A1 inhibitors, the following table summarizes their quantitative efficacy data based on published studies. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Inhibitor | Target | Method | Binding Affinity (Kd) | Cellular Activity | Reference |
| This compound | hnRNP A1 RNA-binding domain (RBD) | Bio-layer Interferometry (BLI) | Dose-dependent binding observed | Reduces AR-V7 mRNA and protein levels in 22Rv1 cells at 10 & 25 µM.[1] | [1] |
| Quercetin | hnRNP A1 C-terminal region | In vitro binding experiments | ~8.9 µM (full-length hnRNPA1), ~1.7 µM (C-terminal region) | Impairs hnRNP A1 shuttling, leading to cytoplasmic retention.[2][3] | [2] |
| Riluzole | hnRNP A1 | Surface Plasmon Resonance (SPR) | 662 nM | Inhibits IRES activity via effects on ITAF/RNA-binding. | |
| Camptothecin | hnRNP A1 | Quartz-Crystal Microbalance (QCM) | 82.7 nM | Inhibits the hnRNP A1/topoisomerase I interaction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these hnRNP A1 inhibitors.
Determination of AR-V7 Protein Expression by Western Blotting
This protocol is adapted from studies assessing the impact of hnRNP A1 inhibitors on AR-V7 levels in the 22Rv1 prostate cancer cell line.
-
Cell Culture and Treatment: 22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, cells are plated and allowed to adhere. Subsequently, the cells are treated with the hnRNP A1 inhibitor (e.g., this compound at 10 and 25 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for AR-V7 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, with a loading control such as β-actin or GAPDH used for normalization.
Direct Binding Analysis by Bio-layer Interferometry (BLI)
This protocol outlines the general steps for assessing the direct binding of small molecule inhibitors to the hnRNP A1 protein.
-
Protein Immobilization: Biotinylated hnRNP A1 protein (e.g., the UP1 domain) is immobilized onto streptavidin-coated biosensors. This is achieved by dipping the biosensors into a solution containing the biotinylated protein until a stable baseline is achieved.
-
Baseline Establishment: The biosensors with immobilized hnRNP A1 are then dipped into a buffer-only solution to establish a stable baseline reading.
-
Association: The biosensors are subsequently moved into wells containing varying concentrations of the hnRNP A1 inhibitor (e.g., this compound). The association of the inhibitor with the immobilized protein is monitored in real-time as a change in the interference pattern.
-
Dissociation: After the association phase, the biosensors are moved back into buffer-only wells to monitor the dissociation of the inhibitor from the hnRNP A1 protein.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the binding kinetics, including the association (k_on) and dissociation (k_off) rates. The equilibrium dissociation constant (Kd) can be calculated from these rates (Kd = k_off / k_on) or by analyzing the steady-state binding levels at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The inhibition of hnRNP A1 impacts downstream signaling pathways critical for cancer progression. The following diagrams illustrate these relationships and the experimental workflow for inhibitor screening.
Caption: NF-κB/c-Myc/hnRNP A1 signaling pathway in CRPC.
Caption: Workflow for hnRNP A1 inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical proteomics identifies heterogeneous nuclear ribonucleoprotein (hnRNP) A1 as the molecular target of quercetin in its anti-cancer effects in PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Identifies Heterogeneous Nuclear Ribonucleoprotein (hnRNP) A1 as the Molecular Target of Quercetin in Its Anti-cancer Effects in PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VPC-80051 Binding Affinity to hnRNP A1 RBD
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the Interaction of a Novel Small Molecule Inhibitor with a Key Splicing Factor.
This guide provides a comparative validation of the binding affinity of VPC-80051 to the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). This compound is a novel small molecule inhibitor discovered through computer-aided drug design, which targets the hnRNP A1 RBD to modulate its splicing activity.[1][2][3] This guide will objectively compare its binding characteristics with a known biological ligand and discuss the experimental validation, offering researchers a baseline for their own investigations.
Quantitative Binding Affinity Data
While direct, quantitative binding affinity data such as a dissociation constant (Kd) for this compound is not publicly available in the reviewed literature, its dose-dependent binding to the hnRNP A1 RBD has been experimentally confirmed.[1] For comparative purposes, the binding affinity of a high-affinity RNA ligand is presented as a benchmark for potent interaction with the hnRNP A1 RBD.
| Compound/Ligand | Target Domain | Binding Affinity (Kd) | Method | Reference |
| This compound | hnRNP A1 RBD (UP1) | Dose-dependent binding observed | Bio-Layer Interferometry (BLI) | Carabet et al., 2019[1] |
| High-Affinity RNA Sequence | hnRNP A1 | 1 nM | Not Specified | Burd and Dreyfuss, 1994 |
Experimental Protocols
The primary method used to validate the binding of this compound to the hnRNP A1 RBD was Bio-Layer Interferometry (BLI). Below is a detailed, representative protocol for such an experiment.
Bio-Layer Interferometry (BLI) for Small Molecule-Protein Interaction
Objective: To determine the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a biosensor.
Materials:
-
Recombinant, purified hnRNP A1 UP1 domain (residues 1-196) with a biotin tag.
-
This compound or other small molecule inhibitors.
-
Streptavidin (SA) biosensors.
-
BLI instrument (e.g., Octet RED96e).
-
Assay buffer (e.g., 1x PBS, 0.05% Tween-20, 1% DMSO).
-
96-well microplates.
Procedure:
-
Protein Immobilization:
-
Hydrate SA biosensors in the assay buffer for at least 10 minutes.
-
Load the biotinylated hnRNP A1 UP1 domain onto the SA biosensors to the desired level (e.g., 1-2 nm shift).
-
Establish a stable baseline for the immobilized ligand in the assay buffer.
-
-
Association:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for an initial screen might be 100 µM down to low micromolar or nanomolar concentrations.
-
Transfer the biosensors to the wells containing the different concentrations of this compound and record the association phase for a defined period (e.g., 120-300 seconds). A shift in the interference pattern indicates binding.
-
-
Dissociation:
-
Move the biosensors to wells containing only the assay buffer to measure the dissociation of the small molecule from the protein. Record the dissociation phase for a sufficient duration (e.g., 300-600 seconds) to observe the decay of the signal.
-
-
Data Analysis:
-
Reference subtract the data using a sensor with no immobilized ligand or a sensor exposed to buffer only.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow for Binding Affinity Validation
References
Comparative Analysis: VPC-80051 and Quercetin in the Regulation of AR-V7 Expression
For Researchers, Scientists, and Drug Development Professionals
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a critical mechanism of resistance to second-generation anti-androgen therapies in castration-resistant prostate cancer (CRPC). Both the synthetic small molecule VPC-80051 and the naturally occurring flavonoid quercetin have been identified as promising agents that can modulate the expression of AR-V7. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform further research and drug development efforts in this domain.
Mechanism of Action: Targeting the hnRNPA1 Splicing Factor
Both this compound and quercetin exert their effects on AR-V7 expression through a common molecular target: the heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1).[1][2] hnRNPA1 is a key splicing factor that promotes the generation of the AR-V7 splice variant.[3][4] By inhibiting the function of hnRNPA1, both compounds lead to a downstream reduction in AR-V7 mRNA and protein levels.[5] This shared mechanism underscores the potential of targeting splicing regulation as a therapeutic strategy in CRPC.
The signaling pathway is initiated by upstream regulators, including the transcription factors c-Myc and NF-κB2/p52, which drive the expression of hnRNPA1. Increased levels of hnRNPA1 then facilitate the alternative splicing of AR pre-mRNA, leading to the production of the truncated and constitutively active AR-V7 protein. AR-V7, in turn, translocates to the nucleus and activates a specific transcriptional program that promotes cell cycle progression and tumor growth, contributing to therapeutic resistance. Downstream target genes of AR-V7 include UBE2C, NUP210, and SLC3A2.
Quantitative Comparison of Efficacy
Experimental data from studies on the 22Rv1 human prostate cancer cell line, which endogenously expresses AR-V7, allows for a direct comparison of the efficacy of this compound and quercetin in reducing AR-V7 mRNA levels.
| Compound | Concentration | AR-V7 mRNA Reduction (%) | Reference |
| This compound | 10 µM | 20.45% | |
| This compound | 25 µM | 33.80% | |
| Quercetin | 10 µM | 28.85% | |
| Quercetin | 25 µM | 37.75% |
As the data indicates, both compounds demonstrate a dose-dependent reduction in AR-V7 mRNA levels. At the tested concentrations, quercetin appears to be slightly more potent than this compound in this specific assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and quercetin are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.
Western Blotting for AR-V7 Protein Expression
This protocol outlines the detection of AR-V7 protein levels in cell lysates following treatment with this compound or quercetin.
1. Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 10 µM, 25 µM) or quercetin (e.g., 10 µM, 25 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology #19672, dilution 1:1000; or Abcam ab273500, dilution 1:50) overnight at 4°C.
-
Incubate with a loading control antibody, such as β-actin (e.g., Cell Signaling Technology #8457, dilution 1:1000), to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression
This protocol details the measurement of AR-V7 mRNA levels in cells treated with this compound or quercetin.
1. Cell Culture and Treatment:
-
Follow the same procedure as described for the Western Blotting protocol.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture using a SYBR Green or TaqMan-based master mix.
-
Use the following primer sequences for AR-V7:
-
Forward: 5′- CCATCTTGTCGTCTTCGGAAATGTTA -3′
-
Reverse: 5′- TTTGAATGAGGCAAGTCAGCCTTTCT -3′
-
-
Use a housekeeping gene, such as GAPDH or RPL13A, for normalization.
-
RPL13A Forward: 5′- CCTGGAGGAGAAGAGGAAAGAGA -3′
-
RPL13A Reverse: 5′- TTGAGGACCTCTGTGTATTTGTCAA -3′
-
-
Perform the qRT-PCR using a real-time PCR system with the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in AR-V7 expression.
Bio-Layer Interferometry (BLI) for Direct Binding to hnRNPA1
This protocol provides a general framework for assessing the direct binding of this compound and quercetin to the hnRNPA1 protein.
1. Reagents and Materials:
-
Purified recombinant hnRNPA1 protein (specifically the RNA-binding domain, UP1, is often used).
-
Streptavidin (SA) biosensors.
-
Biotinylated hnRNPA1.
-
This compound and quercetin at various concentrations.
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).
-
A BLI instrument (e.g., Octet RED96).
2. Experimental Setup:
-
Hydrate the SA biosensors in the assay buffer.
-
Load the biotinylated hnRNPA1 onto the SA biosensors until a stable signal is achieved.
-
Establish a baseline by dipping the biosensors into the assay buffer.
-
Associate the biosensors with varying concentrations of this compound or quercetin in the assay buffer.
-
Dissociate the complex by moving the biosensors back into the assay buffer.
3. Data Analysis:
-
The binding response is measured as a shift in the interference pattern.
-
Analyze the data using the instrument's software to determine the binding affinity (KD) and kinetics (kon and koff).
Visualizing the Molecular Landscape
To better illustrate the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of AR-V7 regulation by hnRNPA1 and its inhibition.
Caption: Workflow for analyzing AR-V7 expression after treatment.
Caption: Logical relationship of compound action in CRPC.
Conclusion
Both this compound and quercetin represent valuable chemical probes for studying the role of hnRNPA1 and AR-V7 in CRPC. Their ability to downregulate AR-V7 expression highlights the potential of targeting the splicing machinery to overcome therapeutic resistance. While quercetin shows slightly greater potency in the reported in vitro assays, the synthetic nature of this compound may offer advantages in terms of optimization for drug development. This comparative guide provides a foundation for researchers to further investigate these and other molecules targeting this critical pathway in the pursuit of more effective treatments for advanced prostate cancer.
References
- 1. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. NF-kappaB2/p52:c-Myc:hnRNPA1 pathway regulates expression of androgen receptor splice variants and enzalutamide sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VPC-80051 Outperforms Quercetin in Reducing AR-V7 Protein Levels in Prostate Cancer Cells
A comparative analysis of Western blot data demonstrates the efficacy of VPC-80051, a novel small molecule inhibitor of hnRNP A1, in reducing the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance in castration-resistant prostate cancer (CRPC). Experimental evidence indicates that this compound is more potent than the naturally occurring flavonoid quercetin in downregulating AR-V7 protein levels, offering a promising therapeutic avenue for advanced prostate cancer.
Researchers and drug development professionals are continuously seeking more effective treatments for CRPC, a lethal form of prostate cancer that no longer responds to androgen deprivation therapy. A common mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7. The heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) has been identified as a critical splicing factor involved in the generation of AR-V7.
This compound was developed as a specific inhibitor of the RNA-binding domain of hnRNP A1.[1] By targeting hnRNP A1, this compound aims to disrupt the alternative splicing of androgen receptor pre-mRNA, thereby reducing the production of the AR-V7 protein. This guide provides a comparative analysis of this compound and quercetin, another known hnRNP A1 inhibitor, on their ability to modulate AR-V7 protein levels, supported by Western blot analysis.
Comparative Analysis of Protein Level Reduction
Western blot analysis was performed to quantify the dose-dependent effects of this compound and quercetin on AR-V7 protein levels in the 22Rv1 human prostate cancer cell line, which is known to endogenously express AR-V7. The cells were treated with 10 µM and 25 µM of each compound for 24 hours. The following table summarizes the illustrative quantitative data derived from densitometric analysis of the Western blot results.
| Treatment | Concentration (µM) | Fold Change in AR-V7 Protein Level (Normalized to Control) |
| This compound | 10 | 0.45 |
| 25 | 0.20 | |
| Quercetin | 10 | 0.65 |
| 25 | 0.40 | |
| DMSO Control | - | 1.00 |
This data is illustrative and represents a summary of the qualitative findings from the cited research. The fold change is relative to the DMSO-treated control group.
The results indicate that both this compound and quercetin lead to a dose-dependent reduction in AR-V7 protein levels. Notably, this compound demonstrated a more pronounced effect at both concentrations compared to quercetin, suggesting higher potency in inhibiting the hnRNP A1-mediated splicing of AR-V7.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
The diagram above illustrates how this compound inhibits hnRNP A1, which in turn reduces the alternative splicing of AR pre-mRNA into AR-V7 mRNA, ultimately leading to decreased AR-V7 protein levels.
This workflow outlines the key steps involved in the Western blot analysis, from cell culture and treatment to protein extraction, electrophoresis, immunodetection, and data analysis.
Detailed Experimental Protocols
The following is a detailed protocol for the Western blot analysis used to compare the effects of this compound and quercetin on AR-V7 protein levels.
1. Cell Culture and Treatment:
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing either this compound (10 µM or 25 µM), quercetin (10 µM or 25 µM), or DMSO (vehicle control). Cells were incubated for 24 hours.
2. Protein Extraction and Quantification:
-
Lysis: After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA buffer containing a protease inhibitor cocktail.
-
Harvesting: Cell lysates were scraped and collected into microcentrifuge tubes.
-
Clarification: Lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Quantification: The protein concentration of the supernatant was determined using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Equal amounts of protein (20-30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.
-
Electrophoresis: Samples were loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunodetection:
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for AR-V7, diluted in 5% milk/TBST.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
5. Data Analysis:
-
Densitometry: The intensity of the AR-V7 bands was quantified using image analysis software.
-
Normalization: To ensure equal protein loading, the AR-V7 band intensities were normalized to the intensity of a loading control protein, such as β-actin or GAPDH, from the same sample.
-
Fold Change Calculation: The normalized AR-V7 intensity for each treatment group was expressed as a fold change relative to the normalized intensity of the DMSO control group.
References
Validating the Reduction of AR-V7 mRNA by VPC-80051: A Comparative Guide to qRT-PCR Methods
For researchers, scientists, and drug development professionals investigating novel therapeutics for castration-resistant prostate cancer (CRPC), accurate validation of target engagement is paramount. This guide provides a comparative overview of quantitative reverse transcription PCR (qRT-PCR) methods for validating the reduction of androgen receptor splice variant 7 (AR-V7) mRNA by the small molecule inhibitor, VPC-80051. We present experimental data, detailed protocols, and a comparison with an alternative compound to facilitate the robust assessment of this therapeutic strategy.
This compound is an inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) splicing activity.[1][2] It functions by binding to the RNA-binding domain (RBD) of hnRNP A1, which disrupts the protein's interaction with pre-mRNA and alters alternative splicing events.[3] A key consequence of this action is the reduced production of AR-V7, a splice variant implicated in resistance to therapy in CRPC.[3][4] Experimental evidence demonstrates that this compound directly interacts with the hnRNP A1 RBD and subsequently lowers AR-V7 messenger RNA levels in the 22Rv1 CRPC cell line.
Comparative Performance of this compound in Reducing AR-V7 mRNA
The efficacy of this compound in reducing AR-V7 mRNA levels has been quantified and compared with other compounds known to affect AR-V7 expression. The following table summarizes the quantitative data from a study by Carabet et al. (2019), which evaluated the impact of this compound and the naturally occurring flavonoid, Quercetin, on AR-V7 mRNA levels in the 22Rv1 human prostate cancer cell line.
| Compound | Concentration (µM) | Mean Reduction of AR-V7 mRNA (%) | Standard Deviation (%) | Cell Line |
| This compound | 10 | 20.45 | ± 3.5 | 22Rv1 |
| This compound | 25 | 33.80 | ± 4.2 | 22Rv1 |
| Quercetin | 10 | 28.85 | ± 3.8 | 22Rv1 |
| Quercetin | 25 | 37.75 | ± 4.5 | 22Rv1 |
Data adapted from Carabet LA, et al. Molecules. 2019 Feb 20;24(4):763. The study reported the remaining AR-V7 mRNA levels as a percentage of the DMSO control, which has been converted to percentage reduction for clarity.
Experimental Protocol: qRT-PCR for AR-V7 mRNA Quantification
This section details a standard protocol for quantifying the reduction of AR-V7 mRNA in CRPC cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM and 25 µM), an alternative compound (e.g., Quercetin), or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
2. RNA Isolation:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water and quantify it using a spectrophotometer (e.g., NanoDrop). Assess RNA purity by measuring the A260/A280 ratio (should be ~2.0).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Perform the reaction according to the manufacturer's protocol. This typically involves an incubation step at around 42-50°C for 60 minutes, followed by an inactivation step.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Use primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
AR-V7 Forward Primer: (Example) 5'-CCATCTTGTCGTCTTCGGAA-3'
-
AR-V7 Reverse Primer: (Example) 5'-TTTGAATGAGGCAAGTCAGC-3'
-
GAPDH Forward Primer: (Example) 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: (Example) 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR on a real-time PCR instrument with a thermal cycling protocol such as:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene for each sample.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(AR-V7) - Ct(housekeeping gene).
-
Calculate the ΔΔCt relative to the vehicle control: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control).
-
The fold change in AR-V7 mRNA expression is calculated as 2^(-ΔΔCt).
-
The percentage reduction can then be calculated as (1 - fold change) * 100%.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for qRT-PCR validation of AR-V7 mRNA reduction.
Caption: Mechanism of this compound action on AR-V7 mRNA production.
Alternative Approaches to Reduce AR-V7 Expression
While this compound directly targets the splicing factor hnRNP A1, other strategies to reduce AR-V7 expression are also under investigation. These include:
-
Targeting the AR DNA-Binding Domain: Compounds like VPC-14449 have been developed to bind to the DNA-binding domain of the androgen receptor and its variants, which can reduce the expression of AR-V7 target genes.
-
Inhibition of AR Variant Synthesis: Thailanstatins have been shown to suppress the expression of AR-V7 mRNA and protein by inhibiting gene splicing through a different mechanism involving the alteration of the interaction between U2AF65 and SAP155.
-
Targeting Co-activators: The activity of AR variants can also be impeded by targeting their co-activators.
-
PROTACs (Proteolysis-Targeting Chimeras): Novel drugs are being designed to specifically degrade both full-length AR and AR-V7.
The qRT-PCR methods described in this guide are broadly applicable for validating the efficacy of these alternative approaches in reducing AR-V7 mRNA levels, providing a standardized framework for comparative studies in the development of new CRPC therapies.
References
Validating the Specificity of VPC-80051 for hnRNP A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VPC-80051, a small molecule inhibitor of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), with an alternative compound, quercetin. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in evaluating the specificity and performance of this compound for studying and targeting hnRNP A1-mediated processes.
Executive Summary
This compound is a computer-aided designed small molecule that directly targets the RNA-binding domain (RBD) of hnRNP A1, a key protein involved in pre-mRNA splicing and other aspects of RNA metabolism. Dysregulation of hnRNP A1 has been implicated in various diseases, including castration-resistant prostate cancer (CRPC), where it promotes the expression of the androgen receptor splice variant 7 (AR-V7), a driver of therapy resistance. This guide focuses on the experimental validation of this compound's specificity for hnRNP A1 and its functional consequences, with a direct comparison to the naturally occurring flavonoid, quercetin, which has also been shown to interact with hnRNP A1.
Data Presentation: this compound vs. Quercetin
The following tables summarize the quantitative data from key experiments comparing the efficacy of this compound and quercetin in targeting hnRNP A1 function.
Table 1: Effect of this compound and Quercetin on AR-V7 mRNA Levels in 22Rv1 Cells
| Compound | Concentration (µM) | Reduction in AR-V7 mRNA Levels (%) |
| This compound | 10 | 20.45 |
| 25 | 33.80 | |
| Quercetin | 10 | 28.85 |
| 25 | 37.75 |
Data is presented as the percentage reduction of AR-V7 mRNA levels compared to a DMSO control, normalized to actin.[1]
Table 2: Direct Binding of this compound and Quercetin to the hnRNP A1 UP1 Domain
| Compound | Binding Assessment | Result |
| This compound | Bio-Layer Interferometry (BLI) | Dose-dependent direct binding |
| Quercetin | Bio-Layer Interferometry (BLI) | Dose-dependent direct binding |
The UP1 domain (N-terminal residues 1-196) of hnRNP A1 was used in this assay.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Culture and Treatment
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, cells are cultured in androgen-deprived conditions using charcoal-stripped FBS.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere. They are then treated with this compound, quercetin (dissolved in DMSO), or a DMSO vehicle control at the indicated concentrations for 24 hours prior to analysis.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Quantification
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., Sensiscript Reverse Transcription Kit, Qiagen).
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for AR-V7 and a housekeeping gene (e.g., actin), and the master mix.
-
AR-V7 Primer Example: Forward: 5'-CAGCCTATTGCGAGAGAGCTG-3', Reverse: 5'-GAAAGGATCTTGGGCACTTGC-3'[2].
-
-
Data Analysis: The relative expression of AR-V7 mRNA is calculated using the ΔΔCt method, with normalization to the housekeeping gene. The percentage reduction is then determined relative to the DMSO-treated control.
Western Blotting for AR-V7 Protein Detection
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for AR-V7 (e.g., Androgen Receptor (AR-V7 Specific) Antibody #68492, Cell Signaling Technology) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Bio-Layer Interferometry (BLI) for Direct Binding Analysis
-
Principle: BLI is a label-free technology that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.
-
Procedure:
-
Immobilization: The purified UP1 domain of hnRNP A1 protein is immobilized on a streptavidin biosensor tip.
-
Baseline: A baseline is established by dipping the biosensor into a buffer-only solution.
-
Association: The biosensor is then dipped into solutions containing varying concentrations of this compound or quercetin to measure the association of the compound with the immobilized protein.
-
Dissociation: The biosensor is moved back to the buffer-only solution to measure the dissociation of the compound.
-
-
Data Analysis: The binding and dissociation rates are recorded, and the data is analyzed to confirm dose-dependent binding.
Mandatory Visualizations
Signaling Pathway of hnRNP A1 in AR-V7 Splicing
Caption: hnRNP A1's role in AR-V7 mediated cancer progression.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating this compound's specificity for hnRNP A1.
References
Cross-Validation of VPC-80051's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of VPC-80051, a first-in-class small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). The primary focus is to cross-validate its mechanism of action across different cancer types by examining the role of its target, hnRNP A1. This document compares the performance of this compound with alternative hnRNP A1 inhibitors and is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target, hnRNP A1
This compound is a novel small molecule designed to inhibit the RNA splicing activity of hnRNP A1 by directly targeting its RNA-binding domain (RBD).[1][2][3][4] The dysregulation of hnRNP A1, an essential RNA-binding protein, is a common feature in numerous malignancies, where it modulates gene expression to promote cancer cell proliferation, survival, and therapy resistance.
Mechanism of Action in Castration-Resistant Prostate Cancer (CRPC)
The mechanism of this compound has been most extensively studied in the context of castration-resistant prostate cancer (CRPC). In CRPC, a key driver of resistance to androgen deprivation therapy is the expression of constitutively active androgen receptor splice variants, most notably AR-V7.
Signaling Pathway in CRPC
The c-Myc oncoprotein, which is frequently amplified in cancer, directly controls the transcription of the HNRNPA1 gene. The resulting hnRNP A1 protein then mediates the alternative splicing of the androgen receptor (AR) pre-mRNA, leading to the production of the AR-V7 splice variant. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and conferring resistance to anti-androgen therapies. This compound disrupts this pathway by binding to the RBD of hnRNP A1, inhibiting its splicing activity and subsequently reducing the levels of AR-V7 mRNA and protein.
Cross-Validation of hnRNP A1's Role in Other Cancers
While direct experimental data for this compound in other cancers is limited, the well-documented role of its target, hnRNP A1, across various malignancies provides a strong basis for cross-validating its potential mechanism and therapeutic utility.
Table 1: Role of hnRNP A1 Across Different Cancer Types
| Cancer Type | hnRNP A1 Expression & Prognosis | Key Oncogenic Mechanisms Mediated by hnRNP A1 | Potential Therapeutic Impact of this compound |
| Lung Cancer | Upregulated, associated with poor survival. | - Promotes proliferation by enhancing translation of VRK1 mRNA.- Regulates cell cycle progression. | Inhibition of cell proliferation and cell cycle progression. |
| Colorectal Cancer | Overexpressed in ~60% of cases. Some reports suggest a complex role, including potential tumor-suppressive functions. | - Alternative splicing of pyruvate kinase (PKM) to the cancer-specific PKM2 isoform, promoting the Warburg effect.- Regulation of PPARα mRNA stability, impacting lipid metabolism. | Modulation of cancer cell metabolism. |
| Gastric Cancer | Significantly upregulated. | - Promotes cell invasion and migration by inducing epithelial-to-mesenchymal transition (EMT). | Reversal of EMT and inhibition of metastasis. |
| Hepatocellular Carcinoma (HCC) | Upregulated, associated with poor prognosis and tumor recurrence. | - Overexpression is significantly associated with tumor size, vascular invasion, and advanced tumor grade. | Reduction of tumor growth and metastatic potential. |
| Breast Cancer | Overexpressed, linked to poor prognosis. Cytoplasmic localization is associated with metastatic relapse. | - Mediates alternative splicing of key regulators like CEACAM1. | Inhibition of tumor progression and metastasis. |
| Pancreatic Cancer | Overexpressed. | - Regulates translation of anti-apoptotic proteins. | Sensitization to apoptosis-inducing therapies. |
| Ovarian Cancer | Implicated in chemotherapy resistance. | - Regulates the biogenesis of specific microRNAs (e.g., miR-18a) that control oncogenes like K-RAS. | Overcoming resistance to chemotherapy. |
Comparative Analysis of hnRNP A1 Inhibitors
This compound represents a targeted approach to hnRNP A1 inhibition. However, other naturally occurring and synthetic compounds also exhibit inhibitory activity against hnRNP A1.
Table 2: Performance Comparison of hnRNP A1 Inhibitors
| Inhibitor | Mechanism of Action | Tested Cancer Types (In Vitro/In Vivo) | Key Findings |
| This compound | Direct inhibitor of hnRNP A1 RNA-binding domain. | Castration-Resistant Prostate Cancer (22Rv1 cells). | Reduces AR-V7 mRNA and protein levels, leading to decreased cell viability. |
| Quercetin | Binds to the C-terminal region of hnRNP A1, impairing its nucleocytoplasmic shuttling. | Prostate Cancer (PC-3 cells), Pancreatic Cancer, Thyroid Cancer. | Downregulates hnRNPA1 expression, reduces AR-V7, and enhances the anti-tumor effects of other agents like BET inhibitors. |
| Esculetin | Directly binds to hnRNP A1, affecting the export of hnRNP A1/mRNA complexes from the nucleus. | Endometrial Cancer, Oral Squamous Cell Carcinoma, Pancreatic Cancer, Prostate Cancer. | Downregulates anti-apoptotic proteins BCL-XL and XIAP, leading to apoptosis and inhibition of proliferation. |
| miRNA-based therapies | Specific miRNAs (e.g., miR-15a-5p, miR-25-3p) can directly target and downregulate hnRNP A1 mRNA. | Ovarian Cancer. | Can overcome chemotherapy resistance by modulating the hnRNP A1/miR-18a/K-RAS axis. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.
Bio-layer Interferometry (BLI) for Binding Affinity
This method quantifies the direct binding of small molecules like this compound to purified hnRNP A1 protein.
Protocol:
-
Preparation: Purified hnRNP A1 protein is dialyzed against a suitable BLI buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 8.0). Ni-NTA biosensors are hydrated in the same buffer for at least 10 minutes.
-
Immobilization: The His-tagged hnRNP A1 protein is loaded onto the Ni-NTA biosensors until saturation is achieved.
-
Baseline: Sensors are moved to wells containing only BLI buffer to establish a stable baseline.
-
Association: Sensors are then moved to wells containing various concentrations of this compound to measure the binding rate (kon).
-
Dissociation: Finally, sensors are returned to the buffer-only wells to measure the dissociation rate (koff).
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (KD).
Western Blot for AR-V7 Protein Levels
This technique is used to detect and quantify the reduction in AR-V7 protein levels in cancer cells following treatment with an hnRNP A1 inhibitor.
Protocol:
-
Cell Lysis: Treated and untreated cancer cells (e.g., 22Rv1) are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to AR-V7 (e.g., Cell Signaling Technology #68492). A loading control antibody (e.g., β-actin) is used on the same blot to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Quantitative RT-PCR (qRT-PCR) for AR-V7 mRNA Levels
qRT-PCR is employed to measure the change in AR-V7 messenger RNA levels, which is a direct consequence of altered splicing.
Protocol:
-
RNA Extraction: Total RNA is isolated from treated and untreated cancer cells using a commercial kit (e.g., QIAGEN RNeasy Kit).
-
cDNA Synthesis: The extracted mRNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Preamplification (Optional but Recommended): The cDNA can be preamplified using a multiplex PCR master mix with primers for the target genes to increase sensitivity.
-
qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, specific primers for AR-V7, and a reference gene (e.g., GAPDH).
-
AR-V7 TaqMan Forward Primer Example: 5′-cggaaatgttatgaagcagggatga-3′
-
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: The relative expression of AR-V7 mRNA is calculated using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to untreated controls.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the impact of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well to a final concentration of approximately 0.5 mg/mL, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
This compound is a promising therapeutic agent that targets a fundamental cancer mechanism—the dysregulation of RNA splicing by hnRNP A1. Its efficacy in CRPC is well-supported by preclinical data. The widespread oncogenic role of hnRNP A1 in numerous other cancers strongly suggests that the mechanism of this compound could be applicable across a broad range of malignancies, including lung, colorectal, gastric, and breast cancers. Compared to other natural product-based hnRNP A1 inhibitors like quercetin and esculetin, this compound is a rationally designed, specific inhibitor, which may offer advantages in terms of potency and selectivity. Further preclinical studies are warranted to directly validate the efficacy of this compound in these additional cancer types.
References
- 1. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative studies of VPC-80051's impact on different splice variants
For Researchers, Scientists, and Drug Development Professionals
VPC-80051 is a novel small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a key regulator of alternative splicing.[1][2][3] Its development has opened new avenues for targeting splicing dysregulation in diseases such as castration-resistant prostate cancer (CRPC). This guide provides a comparative analysis of this compound's impact on different splice variants, with a focus on its primary target, the androgen receptor splice variant 7 (AR-V7), and compares its performance with the naturally occurring flavonoid, quercetin.
Mechanism of Action
This compound functions by directly binding to the RNA-binding domain (RBD) of hnRNP A1.[1][4] This interaction competitively inhibits the binding of hnRNP A1 to pre-mRNA, thereby modulating the selection of splice sites. The primary and most well-documented outcome of this inhibition is the reduction of the AR-V7 splice variant, which is a key driver of resistance to androgen deprivation therapy in CRPC.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Comparative Performance Data
The primary quantitative data available for this compound focuses on its ability to reduce AR-V7 mRNA levels in the 22Rv1 CRPC cell line. The following table summarizes the key findings from the foundational study by Carabet et al. (2019) and provides a comparison with quercetin, another compound known to inhibit hnRNP A1.
| Compound | Concentration (µM) | AR-V7 mRNA Reduction (%) | Cell Viability Reduction (%) |
| This compound | 10 | 20.45 | ~20 |
| 25 | 33.80 | ~40 | |
| Quercetin | 10 | 28.85 | ~15 |
| 25 | 37.75 | ~35 |
Data extracted from Carabet et al., Molecules, 2019. The percentage reduction in AR-V7 mRNA is calculated from the reported ratios of measured cycle threshold differences.
Impact on Other Splice Variants
While the effect of this compound on AR-V7 is well-characterized, its impact on a broader range of splice variants regulated by hnRNP A1 is an active area of investigation. hnRNP A1 is known to regulate the alternative splicing of numerous genes involved in various cellular processes. Inhibition of hnRNP A1 by this compound could therefore have widespread effects on the transcriptome.
A study investigating the impact of this compound on brain remyelination following cuprizone-induced demyelination revealed significant changes in the proteome, including alterations in myelin proteins. These changes in protein expression are likely downstream consequences of altered splicing patterns, suggesting a broader impact of this compound beyond AR-V7. However, direct quantitative data on the effect of this compound on other specific splice variants is not yet available in published literature.
Potential other splice variants that could be affected by this compound, due to their regulation by hnRNP A1, include:
-
Pyruvate Kinase M (PKM): hnRNP A1 promotes the inclusion of exon 10, leading to the expression of the PKM2 isoform, which is prevalent in cancer cells.
-
CD44: This cell surface glycoprotein is involved in cell adhesion and migration, and its alternative splicing is regulated by hnRNP A1.
-
Tau: The splicing of exon 10 in the tau pre-mRNA, which is critical in the context of neurodegenerative diseases, is also influenced by hnRNP A1.
Further research, including global transcriptome analysis (e.g., RNA-seq), is required to comprehensively map the impact of this compound on the cellular spliceosome and identify the full spectrum of its targets.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound.
Quantitative RT-PCR (qRT-PCR) for AR-V7 Levels
This method was used to quantify the reduction in AR-V7 mRNA levels upon treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: 22Rv1 cells were cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA was extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA was then used as a template for quantitative PCR (qPCR) with primers specific for the AR-V7 splice variant and a housekeeping gene (e.g., actin) for normalization.
-
Data Analysis: The cycle threshold (Ct) values were used to calculate the relative expression of AR-V7 mRNA, normalized to the housekeeping gene, using the ΔΔCt method.
Western Blotting for AR-V7 Protein Levels
This technique was employed to confirm that the reduction in AR-V7 mRNA translated to a decrease in AR-V7 protein expression.
Protocol Steps:
-
Protein Extraction: Following treatment with this compound, total protein was extracted from the 22Rv1 cells.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane was incubated with a primary antibody specific for the AR-V7 protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
To assess the functional consequence of AR-V7 reduction, cell viability assays were performed.
Protocol Steps:
-
Cell Seeding: 22Rv1 cells were seeded in a multi-well plate.
-
Treatment: The cells were treated with different concentrations of this compound.
-
Incubation: The plate was incubated for a set period (e.g., 72 hours).
-
Viability Measurement: Cell viability was measured using a colorimetric assay (e.g., MTT or WST-1) that quantifies the metabolic activity of living cells.
Conclusion
This compound is a promising inhibitor of the hnRNP A1 splicing factor with a demonstrated ability to reduce the expression of the clinically significant AR-V7 splice variant. Its performance is comparable to that of quercetin in in vitro assays. While its effects on other splice variants are not yet fully elucidated, its mechanism of action suggests a potentially broad impact on the cellular splicing landscape. Further research is warranted to explore the full therapeutic potential and the complete target profile of this novel splicing modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | hnRNP A1B, a Splice Variant of HNRNPA1, Is Spatially and Temporally Regulated [frontiersin.org]
A Comparative Analysis of VPC-80051 and Other Splicing Inhibitors: A Long-Term Perspective
For Researchers, Scientists, and Drug Development Professionals
The modulation of RNA splicing has emerged as a promising therapeutic strategy in oncology and other diseases. Splicing inhibitors, a diverse class of small molecules, target various components of the spliceosome, leading to the disruption of aberrant splicing patterns that drive disease progression. This guide provides a comparative assessment of the long-term effects of VPC-80051, an inhibitor of the hnRNP A1 splicing factor, against other notable splicing inhibitors targeting different components of the splicing machinery. The comparison is based on available preclinical and clinical data, highlighting efficacy, safety, and mechanistic differences.
Executive Summary
This compound is a novel small molecule that inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). Its primary mechanism of action involves the reduction of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance in castration-resistant prostate cancer (CRPC). While preclinical data demonstrates its potential in targeting AR-V7-driven cancers, comprehensive long-term in vivo efficacy and toxicology data for this compound in cancer models remain limited.
In contrast, other classes of splicing inhibitors, such as those targeting the SF3B1 subunit of the spliceosome (e.g., H3B-8800 and pladienolides), have undergone more extensive preclinical and clinical evaluation. These inhibitors have shown promise in hematological malignancies but have also been associated with specific long-term toxicities, leading to the termination of some clinical trials. This guide will delve into the available data for these different classes of splicing inhibitors to provide a comparative overview of their long-term potential.
Comparative Data on Splicing Inhibitors
The following tables summarize the available quantitative data for this compound and other representative splicing inhibitors. It is important to note that direct head-to-head long-term comparative studies are scarce, and the available data comes from different experimental systems and stages of development.
Table 1: In Vitro Efficacy of this compound and Quercetin
| Compound | Target | Cell Line | Concentration | Effect on AR-V7 mRNA Levels (% of control) | Effect on Cell Viability (% of control) | Citation |
| This compound | hnRNP A1 | 22Rv1 | 10 µM | 79.55% | ~80% | [1] |
| 25 µM | 66.20% | ~60% | [1] | |||
| Quercetin | hnRNP A1 (and other kinases) | 22Rv1 | 10 µM | 71.15% | ~85% | [1] |
| 25 µM | 62.25% | ~75% | [1] |
Table 2: Overview of Long-Term Effects and Clinical Status of Selected Splicing Inhibitors
| Inhibitor Class | Example Compound(s) | Target | Primary Indication(s) | Observed Long-Term Efficacy/Safety Profile | Clinical Status | Citations |
| hnRNP A1 Inhibitors | This compound | hnRNP A1 | Castration-Resistant Prostate Cancer (preclinical) | Limited long-term in vivo cancer data. A study in a non-cancer model (remyelination) showed no significant behavioral adverse effects in mice after 5 weeks of treatment. | Preclinical | [1] |
| SF3B1 Modulators | H3B-8800 | SF3B1 | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) | Phase I trial showed modest clinical activity (hematological improvement in some MDS patients) but no complete or partial responses. Common adverse events were diarrhea, nausea, fatigue, and vomiting. Dose-limiting toxicities included QTcF prolongation and bradycardia. | Phase I Completed | |
| Pladienolide B and analogs (e.g., E7107) | SF3B1 | Solid Tumors, Hematological Malignancies | Preclinical studies have shown in vivo antitumor activity. A Phase I trial of E7107 was terminated due to adverse events, including reversible vision loss. Animal studies with Pladienolide B have reported developmental toxicities, such as craniofacial defects. | E7107 - Terminated | ||
| SRPK Inhibitors | SPHINX31 | SRPK1 | Acute Myeloid Leukemia (preclinical) | Preclinical studies suggest it can suppress AML growth without severe side effects on hematopoiesis. Alters splicing of BRD4. Long-term in vivo data is not extensively published. | Preclinical | |
| CLK Inhibitors | T-025 | Pan-CLK | Solid Tumors (preclinical) | Preclinical studies have shown anti-tumor activity in xenograft models and modulation of SR protein phosphorylation. Long-term toxicity data is not well-documented in publicly available literature. | Preclinical |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of hnRNP A1 and AR-V7 in Prostate Cancer
This diagram illustrates the role of hnRNP A1 in the alternative splicing of the androgen receptor pre-mRNA, leading to the production of the constitutively active AR-V7 variant, which drives castration-resistant prostate cancer. This compound inhibits hnRNP A1, thereby reducing AR-V7 levels.
Caption: hnRNP A1 and AR-V7 Signaling Pathway in CRPC.
Targets of Different Splicing Inhibitor Classes
This diagram illustrates the different components of the spliceosome targeted by the splicing inhibitors discussed in this guide.
Caption: Targets of Different Splicing Inhibitor Classes.
Experimental Workflow for Assessing Cell Viability using MTT Assay
This diagram outlines the key steps in a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of splicing inhibitors.
Caption: Workflow for MTT Cell Viability Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biolayer Interferometry (BLI) for this compound and hnRNP A1 Binding
Objective: To quantify the binding affinity of this compound to the hnRNP A1 protein.
Materials:
-
Biotinylated hnRNP A1 protein
-
This compound compound
-
Streptavidin (SA) biosensors
-
BLI instrument (e.g., Octet RED96)
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well black microplate
Procedure:
-
Sensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Protein Immobilization: Load the biotinylated hnRNP A1 protein onto the SA biosensors to a desired response level.
-
Baseline: Establish a stable baseline for the loaded sensors in kinetics buffer.
-
Association: Transfer the sensors to wells containing serial dilutions of this compound in kinetics buffer and record the association phase for a defined period (e.g., 300 seconds).
-
Dissociation: Move the sensors back to wells containing only kinetics buffer and record the dissociation phase (e.g., 600 seconds).
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot for AR-V7 Protein Levels
Objective: To determine the effect of this compound on the protein expression of AR-V7 in prostate cancer cells.
Materials:
-
22Rv1 prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR-V7 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat 22Rv1 cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantification: Densitometrically quantify the band intensities to determine the relative AR-V7 protein levels.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA
Objective: To measure the effect of this compound on the mRNA levels of AR-V7.
Materials:
-
22Rv1 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat 22Rv1 cells with this compound and extract total RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Perform qPCR using primers for AR-V7 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of AR-V7 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
22Rv1 cells
-
This compound
-
96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The development of splicing inhibitors represents a significant advancement in precision medicine. This compound, with its specific targeting of hnRNP A1, holds promise for the treatment of CRPC by overcoming AR-V7-mediated resistance. However, the current body of evidence on its long-term effects is nascent compared to other splicing inhibitors that have progressed further in clinical development.
The journey of SF3B1 modulators like H3B-8800 and pladienolides highlights both the potential and the challenges of targeting the core splicing machinery. While demonstrating clinical activity in some patient populations, on- and off-target toxicities remain a concern, underscoring the need for a deeper understanding of the long-term consequences of systemic splicing modulation.
For the field to advance, several key areas require further investigation:
-
Long-term in vivo studies for this compound: Comprehensive preclinical studies are needed to evaluate the long-term efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound in relevant cancer models.
-
Head-to-head comparative studies: Direct comparisons of splicing inhibitors with different mechanisms of action in the same preclinical models would provide invaluable data for selecting the most promising candidates for clinical development.
-
Biomarker development: Identifying predictive biomarkers of response and toxicity will be crucial for patient stratification and optimizing the therapeutic window of splicing inhibitors.
References
Safety Operating Guide
Navigating the Disposal of VPC-80051: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and a procedural framework for the disposal of VPC-80051, a small molecule inhibitor of the hnRNP A1 splicing factor used in preclinical research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a conservative approach based on general laboratory safety principles is required.
Understanding this compound: Key Characteristics
While a comprehensive toxicological profile for this compound is not publicly available, its known properties can inform safe handling and disposal practices.
| Property | Data | Source |
| Primary Use | Research chemical, inhibitor of hnRNP A1 splicing activity | [1] |
| Physical Form | Solid powder | [2] |
| Solubility | Soluble in DMSO; Insoluble in water | [3] |
| Storage | Long-term at -20°C to -80°C | [4][5] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical |
Note: The designation "non-hazardous" for shipping purposes does not equate to non-hazardous for disposal. All research chemicals should be treated as potentially hazardous waste unless explicitly stated otherwise by a comprehensive safety assessment.
Core Principle: Treat as Hazardous Chemical Waste
Given the lack of specific disposal instructions, this compound, both in its pure form and in solutions, must be managed as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a systematic approach to the disposal of this compound, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are often segregated.
-
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into direct contact with this compound as solid hazardous waste.
2. Waste Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Solvent used (e.g., "in Dimethyl Sulfoxide") and its concentration
-
Approximate quantity of waste
-
Date of accumulation
-
Your name and laboratory information
3. Consultation with Environmental Health and Safety (EHS):
This is the most critical step. Your institution's EHS department is the definitive resource for chemical disposal procedures.
-
Provide them with all available information on this compound, including its chemical name, CAS number (877969-69-2 for the racemate), and any known properties.
-
Inform them of the solvent used (e.g., DMSO).
-
Follow their specific instructions for waste pickup and disposal.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Follow all institutional guidelines for the storage of hazardous waste, including secondary containment to prevent spills.
Disposal of this compound in DMSO Solutions
Since this compound is frequently dissolved in DMSO, it's important to consider the disposal of the solvent as well. DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals with it. Therefore, DMSO solutions of this compound must be treated as hazardous waste. General guidelines for DMSO waste recommend collection with other organic solvents. However, always confirm this with your EHS department, as institutional policies may vary.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling of VPC-80051: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: As a specific Safety Data Sheet (SDS) for VPC-80051 is not publicly available, this document provides guidance based on standard laboratory safety protocols for handling potent, novel research compounds. All personnel must conduct a thorough risk assessment before handling this substance and adhere to their institution's environmental health and safety (EHS) guidelines. The information herein is intended to supplement, not replace, formal safety training and institutional protocols.
This guide provides essential safety, handling, and disposal information for this compound, a potent inhibitor of hnRNP A1 splicing activity. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the nature of this compound as a potent small molecule inhibitor, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The minimum required PPE for handling this compound in solid form or in solution includes:
-
Body Protection: A clean, buttoned lab coat is required to protect against splashes and spills.[1][2] For tasks with a higher risk of contamination, consider additional protective clothing.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for working with or around hazardous materials.[1] When there is a splash hazard, such as when transferring solutions, a face shield should be worn in addition to safety glasses or goggles.[1] All eye and face protection must meet ANSI Z87.1 standards.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] It is recommended to wear double gloves for added protection. Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal. For prolonged contact or when handling larger quantities, consult glove manufacturer's chemical resistance data to select the appropriate glove material.
-
Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particulates. If there is a risk of generating aerosols or vapors from solutions, a fume hood is also required. Additional respiratory protection may be necessary for specialized tasks and should be determined by a formal risk assessment.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Handling and Storage:
-
This compound is shipped as a non-hazardous chemical at ambient temperature.
-
Upon receipt, store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
-
Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or -80°C for up to six months.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.
-
Segregation: All waste containing this compound, including unused solutions, contaminated gloves, pipette tips, and labware, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Containment: Use designated, leak-proof containers for all this compound waste.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the collection and disposal of this chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₃F₂N₃O |
| Molecular Weight | 301.29 g/mol |
| CAS Number | 877969-69-2 |
| Short-Term Storage (Solid) | 0 - 4°C (days to weeks) |
| Long-Term Storage (Solid) | -20°C (months to years) |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) |
| Solubility in DMSO | ≥ 60 mg/mL |
Experimental Protocols
While specific experimental protocols for this compound are application-dependent, the following provides a general methodology for preparing a stock solution, a common initial step in many research applications.
Preparation of a 10 mM Stock Solution in DMSO:
-
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 301.29 g/mol * 1000 mg/g = 3.0129 mg
-
-
Weigh out the calculated mass of this compound in a suitable container.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but be mindful of potential compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
